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5-Bromo-2-(3-methoxypropoxy)aniline Documentation Hub

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  • Product: 5-Bromo-2-(3-methoxypropoxy)aniline
  • CAS: 946786-59-0

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 5-Bromo-2-(3-methoxypropoxy)aniline: An In-Depth Technical Guide

Abstract For researchers and drug development professionals, functionalized anilines are indispensable building blocks in the design of targeted therapeutics, particularly kinase inhibitors and G-protein-coupled receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers and drug development professionals, functionalized anilines are indispensable building blocks in the design of targeted therapeutics, particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0) [1] is a highly valuable intermediate. The aryl bromide handle enables downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the 3-methoxypropoxy chain acts as a solubilizing group that can modulate a drug candidate's lipophilicity and hydrogen-bonding profile.

This whitepaper details a robust, two-step synthetic workflow for this compound, emphasizing mechanistic causality, chemoselectivity, and self-validating experimental protocols.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline relies on a highly efficient two-step sequence starting from commercially available 4-bromo-2-nitrophenol [4].

Retrosynthesis SM 4-Bromo-2-nitrophenol (Starting Material) Int 4-Bromo-2-nitro-1- (3-methoxypropoxy)benzene (Intermediate) SM->Int Alkylation (1-Bromo-3-methoxypropane, K2CO3, DMF) Target 5-Bromo-2-(3-methoxypropoxy)aniline (Target) Int->Target Reduction (Fe, NH4Cl, EtOH/H2O)

Retrosynthetic pathway and forward synthesis steps for the target aniline.

The IUPAC Numbering Shift: A Structural Insight

A common point of confusion in this synthesis is the apparent migration of the bromine atom. It is critical to understand that the substitution pattern on the aromatic ring does not change; rather, the IUPAC priority rules dictate a numbering shift:

  • Starting Material: In 4-bromo-2-nitrophenol, the hydroxyl group (-OH) defines C1. The nitro group is at C2 (ortho), and the bromine is at C4 (para to -OH).

  • Target Molecule: Upon reduction of the nitro group to an amine, the aniline nitrogen takes priority and defines C1. The ether oxygen becomes C2. Consequently, the bromine atom, which was para to the oxygen, is now designated as C5 (meta to the new C1 amine).

Step 1: Williamson Etherification

The first step is the alkylation of 4-bromo-2-nitrophenol using 1-bromo-3-methoxypropane. The strong electron-withdrawing nature of the ortho-nitro group significantly lowers the pKa of the phenol. This allows for the use of a mild base, such as Potassium Carbonate (K₂CO₃), to achieve complete deprotonation. The resulting phenoxide acts as a potent nucleophile, undergoing a clean S_N2 substitution on the primary alkyl bromide [2].

Step 2: Chemoselective Nitro Reduction

The reduction of the intermediate 4-bromo-2-nitro-1-(3-methoxypropoxy)benzene requires strict chemoselectivity. Standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of hydrodehalogenation, which would cleave the critical C-Br bond. To prevent this, a modified Béchamp reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is employed. This single-electron transfer (SET) mechanism selectively reduces the nitro group to an amine while leaving the aryl bromide completely intact [3].

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and reaction parameters are summarized below.

Reagent / MaterialRoleEquivalentsReaction TempTimeExpected Yield
Step 1: Alkylation
4-Bromo-2-nitrophenolStarting Material1.0 eq70 °C8-12 hN/A
1-Bromo-3-methoxypropaneAlkylating Agent1.2 eq70 °C8-12 hN/A
K₂CO₃Base2.0 eq70 °C8-12 hN/A
DMFSolvent0.5 M70 °C8-12 h85 - 92%
Step 2: Reduction
Nitro IntermediateStarting Material1.0 eq80 °C4-6 hN/A
Iron (Fe) PowderReducing Agent5.0 eq80 °C4-6 hN/A
NH₄Cl (aq)Proton Source3.0 eq80 °C4-6 hN/A
EtOH / H₂O (4:1)Solvent0.3 M80 °C4-6 h78 - 85%

Experimental Methodologies

Protocol: Synthesis of 4-Bromo-2-nitro-1-(3-methoxypropoxy)benzene
  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 4-bromo-2-nitrophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) in one portion. The solution will immediately darken, indicating the formation of the phenoxide ion. Stir at room temperature for 15 minutes.

  • Alkylation: Add 1-bromo-3-methoxypropane (1.2 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C under a nitrogen atmosphere for 8-12 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring it into ice water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be used directly in the next step or purified via silica gel chromatography (Hexanes/EtOAc).

Protocol: Synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline

Workflow A 1. Charge Intermediate & Fe powder in EtOH B 2. Add aq. NH4Cl (Dropwise addition) A->B C 3. Heat to 80°C (Monitor via LC-MS) B->C D 4. Filter over Celite (Remove Fe sludge) C->D E 5. Aqueous Workup (EtOAc extraction) D->E F 6. Column Chromatography (Final Purification) E->F

Step-by-step operational workflow for the chemoselective Béchamp reduction.

  • Preparation: Dissolve the nitro intermediate (1.0 eq) in Ethanol (EtOH) to a concentration of 0.4 M. Add fine Iron powder (325 mesh, 5.0 eq) to the stirring solution.

  • Activation: Prepare a solution of NH₄Cl (3.0 eq) in distilled water (1/4 the volume of EtOH). Add this aqueous solution dropwise to the reaction flask.

  • Reduction: Heat the biphasic suspension to 80 °C. Vigorous stirring is mandatory due to the heterogeneous nature of the iron powder. Maintain temperature for 4-6 hours.

  • Filtration: Once the reaction is complete (verified by the disappearance of the yellow starting material), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot EtOAc.

  • Workup: Concentrate the filtrate to remove EtOH. Partition the remaining aqueous layer with EtOAc. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude amine via flash column chromatography (Dichloromethane/Methanol gradient) to yield 5-Bromo-2-(3-methoxypropoxy)aniline as a pale oil or solid.

In-Process Controls (IPC) & Validation

To ensure the protocol acts as a self-validating system, the following IPCs must be strictly observed during the workflow:

StepAnalytical MethodAcceptance CriteriaRationale
1. Alkylation TLC (4:1 Hex/EtOAc)R_f of product > R_f of phenol. No UV-active baseline spots.Confirms complete consumption of the highly polar nitrophenol.
1. Alkylation LC-MS (ESI+)[M+H]+ corresponding to ether intermediate. Isotopic pattern (1:1) for Br.Validates successful etherification without debromination.
2. Reduction Visual InspectionColor shift from deep yellow/orange to pale/colorless.Nitroaromatics are highly chromophoric; anilines are generally less colored.
2. Reduction LC-MS (ESI+)[M+H]+ shift: -30 Da (loss of NO₂, gain of NH₂).Confirms full reduction. Absence of [M-Br] peaks validates chemoselectivity.

Conclusion

The synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline requires a deep understanding of structural electronics and chemoselectivity. By leveraging the electron-withdrawing nature of the nitro group for a mild Williamson etherification, and subsequently employing a SET-based iron reduction, researchers can synthesize this critical building block in high yields while preserving the essential aryl bromide handle for downstream cross-coupling applications.

References

  • Title: Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Electronic Supplementary Information Contents Experimental References Source: Royal Society of Chemistry (RSC) URL: [Link]

Exploratory

A Technical Guide to the Solubility of 5-Bromo-2-(3-methoxypropoxy)aniline in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient proces...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-(3-methoxypropoxy)aniline (CAS No. 946786-59-0). Given the absence of extensive published quantitative solubility data for this specific molecule, this document focuses on a predictive analysis based on its molecular structure, outlines a robust experimental framework for determining its solubility, and provides the theoretical foundation necessary for solvent selection in a laboratory and process chemistry setting.

Molecular Structure and Physicochemical Properties Analysis

5-Bromo-2-(3-methoxypropoxy)aniline is a substituted aniline with a molecular formula of C₁₀H₁₄BrNO₂ and a molecular weight of 260.13 g/mol .[3] A detailed analysis of its structure is critical to predicting its solubility behavior according to the fundamental principle of "like dissolves like."[4]

FeatureChemical MoietyPredicted Influence on Solubility
Polar/Hydrophilic Groups Aniline (-NH₂)The amino group can act as a hydrogen bond donor and acceptor, promoting solubility in protic and polar aprotic solvents.[3]
Ether Linkages (-O-)Two ether groups are present, which can act as hydrogen bond acceptors, increasing affinity for polar solvents.[3]
Non-polar/Lipophilic Groups Benzene RingThe aromatic ring is hydrophobic and will favor interactions with non-polar and aromatic solvents.
Alkyl Chain (-CH₂CH₂CH₂-)The propyl chain contributes to the non-polar character of the molecule.
Bromo Group (-Br)The bromine atom increases the molecular weight and overall lipophilicity.

Physicochemical Parameters:

ParameterValueSignificance
Molecular Weight 260.13 g/mol [3]A moderate molecular weight that does not inherently limit solubility.
Predicted LogP 2.4466[3]This value indicates a good balance between hydrophilicity and lipophilicity, suggesting the compound is more soluble in organic solvents than in water.
Topological Polar Surface Area (TPSA) 44.48 Ų[3]This value suggests moderate polarity, consistent with the presence of the amine and ether functionalities.
Hydrogen Bond Donors 1[3]From the -NH₂ group.
Hydrogen Bond Acceptors 3[3]From the -NH₂ and two ether oxygen atoms.

Based on this analysis, 5-Bromo-2-(3-methoxypropoxy)aniline is an amphiphilic molecule with both polar and non-polar characteristics. It is predicted to have limited solubility in highly non-polar solvents (e.g., hexanes) and highly polar solvents (e.g., water) but should exhibit good solubility in solvents of intermediate polarity.

Theoretical Framework and Solvent Selection Strategy

The selection of an appropriate solvent is critical for synthesis, purification, and formulation.[2][5] Solvents are often classified based on their polarity and their ability to participate in hydrogen bonding. For a comprehensive solubility screen of 5-Bromo-2-(3-methoxypropoxy)aniline, a panel of solvents representing different classes should be evaluated.

Recommended Solvent Screening Panel:

Solvent ClassExample SolventsRationale for Inclusion
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the aniline and ether groups.
Polar Aprotic Solvents Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Can engage in dipole-dipole interactions and accept hydrogen bonds.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneStructurally similar to the methoxypropoxy side chain, making favorable interactions likely.
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood general-purpose solvents for a wide range of organic compounds.
Aromatic Solvents Toluene, XylenesCan interact favorably with the compound's benzene ring via π-stacking.
Non-polar Solvents Heptane, Hexane, CyclohexaneIncluded to establish the lower limit of solubility and test the influence of the lipophilic portions of the molecule.

The International Council for Harmonisation (ICH) provides guidelines on the use of residual solvents in pharmaceutical products, classifying them based on their toxicity.[5] When selecting solvents, particularly for later-stage development, less toxic (Class 3) solvents like ethanol, isopropanol, acetone, and DMSO should be prioritized over more toxic (Class 1 or 2) solvents like benzene, chloroform, or DMF.[2]

Experimental Protocol for Quantitative Solubility Determination

Step-by-Step Methodology: Isothermal Shake-Flask Method
  • Preparation : Add an excess amount of solid 5-Bromo-2-(3-methoxypropoxy)aniline to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial. An excess is confirmed by the visible presence of undissolved solid.

  • Equilibration : Place the vials in a thermostatically controlled shaker or on a roller system set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[8][11]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection : Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution : Quantitatively dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification : Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The aniline derivative contains a strong chromophore, making it well-suited for UV detection.[7]

  • Calculation : Determine the concentration of the saturated solution by comparing the analytical response to a pre-established calibration curve. Calculate the solubility in desired units (e.g., mg/mL or g/L), accounting for the dilution factor.

Data Presentation

The results of the solubility screening should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 5-Bromo-2-(3-methoxypropoxy)aniline at 25 °C (Template)

SolventSolvent ClassSolubility (mg/mL)Observations
MethanolProtic[Experimental Value]
AcetonitrilePolar Aprotic[Experimental Value]
Tetrahydrofuran (THF)Ether[Experimental Value]
Dichloromethane (DCM)Chlorinated[Experimental Value]
TolueneAromatic[Experimental Value]
HeptaneNon-polar[Experimental Value]

Visualization of Experimental Workflow

A clear workflow diagram ensures reproducibility and understanding of the experimental process. The following diagram, generated using DOT language, outlines the key steps of the isothermal solubility determination protocol.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid solute to known volume of solvent B Agitate at constant T (e.g., 25°C) for 24-48h A->B C Centrifuge to pellet undissolved solid B->C D Withdraw clear supernatant C->D E Perform serial dilution D->E F Analyze by HPLC-UV E->F G Calculate concentration vs. calibration curve F->G H Solubility (mg/mL) G->H Final Result

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While specific solubility data for 5-Bromo-2-(3-methoxypropoxy)aniline is not widely published, a systematic analysis of its molecular structure allows for strong predictions of its behavior. The molecule's amphiphilic nature, with a LogP of ~2.45, suggests it will be most soluble in solvents of intermediate polarity, such as THF, dichloromethane, and short-chain alcohols. For drug development professionals and research scientists, the empirical determination of solubility is non-negotiable.[1] The provided isothermal equilibrium protocol is a robust, industry-standard method for generating the high-quality, quantitative data needed to guide process optimization, ensure reaction efficiency, and support formulation development.

References

  • Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Research Journal of Pharmacy and Life Sciences. Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. [Link]

  • Course Hero. Solubility test for Organic Compounds. [Link]

  • Pasadena City College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules - PMC. [Link]

  • ChemistrySH. Solubility of Organic Compounds: Principle and Examples 2026. [Link]

  • American Chemical Society. Solvent Selection Guides - ACS GCI Pharmaceutical Roundtable. [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • European Medicines Agency (EMA). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • MDPI. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]

  • RayBiotech. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

Sources

Foundational

Structural and Synthetic Profiling of 5-Bromo-2-(3-methoxypropoxy)aniline: A Technical Guide for Advanced API Development

Executive Summary In modern medicinal chemistry, the strategic selection of functionalized building blocks dictates the efficiency of downstream Active Pharmaceutical Ingredient (API) synthesis. 5-Bromo-2-(3-methoxypropo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of functionalized building blocks dictates the efficiency of downstream Active Pharmaceutical Ingredient (API) synthesis. 5-Bromo-2-(3-methoxypropoxy)aniline (CAS 946786-59-0) is a highly versatile, orthogonally reactive intermediate [1]. Featuring a primary aromatic amine, an aryl bromide, and a flexible ether-linked solubilizing chain, this compound serves as a critical scaffold for the synthesis of complex heterocycles, including benzoxazoles, quinazolines, and kinase inhibitors.

This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and detailed protocols for its integration into drug discovery workflows.

Structural and Physicochemical Profiling

The molecular architecture of 5-Bromo-2-(3-methoxypropoxy)aniline is defined by a central aniline core substituted with an electron-donating 3-methoxypropoxy group at the ortho position (C2) and an electron-withdrawing bromine atom at the meta position (C5).

This push-pull electronic distribution significantly influences the reactivity of the ring. The ortho-alkoxy group increases the electron density at the amine, enhancing its nucleophilicity for amidation or reductive amination. Conversely, the bromine atom at C5 provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2]. Furthermore, the 3-methoxypropoxy chain acts as a crucial pharmacokinetic modifier, improving aqueous solubility and providing hydrogen-bond acceptors to optimize the Topological Polar Surface Area (TPSA) of the final API.

Quantitative Physicochemical Data

Table 1: Key physicochemical properties and structural identifiers.

PropertyValueCausality / Significance
CAS Number 946786-59-0Unique chemical identifier for procurement [1].
Molecular Formula C10H14BrNO2Defines stoichiometric calculations.
Molecular Weight 260.13 g/mol Optimal low-MW fragment for lead generation.
TPSA 44.48 ŲFavorable for cell membrane permeability.
Storage Conditions Sealed in dry, 2-8°CPrevents oxidative degradation of the amine [1].
SMILES COCCCOC1=C(C=C(C=C1)Br)NComputational structural input.

Strategic Synthesis & Mechanistic Workflow

The de novo synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline is typically achieved via a two-step sequence starting from commercially available 4-bromo-2-nitrophenol . As an Application Scientist, I emphasize that the choice of reagents in these steps is dictated entirely by the need to preserve the labile carbon-bromine (C-Br) bond.

Step 1: Williamson Ether Synthesis

The first step involves the O-alkylation of 4-bromo-2-nitrophenol with 1-bromo-3-methoxypropane. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is utilized. The mild base is sufficient to quantitatively deprotonate the nitrophenol (pKa ~7.1, lowered by the electron-withdrawing -NO₂ group), forming a highly nucleophilic phenoxide without causing base-catalyzed degradation of the alkyl halide.

Step 2: Chemoselective Nitro Reduction

The reduction of the intermediate 4-bromo-1-(3-methoxypropoxy)-2-nitrobenzene to the target aniline is the most critical juncture. Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is strictly avoided, as palladium readily inserts into the C-Br bond, leading to massive hydrodebromination (loss of the bromine atom). Instead, a dissolving metal reduction utilizing Zinc (Zn) or Iron (Fe) dust in the presence of Ammonium Chloride (NH₄Cl) is employed [3]. This single-electron transfer (SET) mechanism selectively reduces the nitro group to the primary amine while leaving the aryl bromide completely intact.

Synthesis A 4-Bromo-2-nitrophenol (Starting Material) C 4-Bromo-1-(3-methoxypropoxy) -2-nitrobenzene (Intermediate) A->C Williamson Ether Synthesis B 1-Bromo-3-methoxypropane + K2CO3 / DMF B->C E 5-Bromo-2-(3-methoxypropoxy) aniline (Target API Building Block) C->E Nitro Reduction (Preserves C-Br bond) D Zn / NH4Cl Chemoselective Reduction D->E

Synthetic workflow for 5-Bromo-2-(3-methoxypropoxy)aniline highlighting chemoselective reduction.

Experimental Protocols (Self-Validating System)

The following protocols are designed as self-validating systems. Each step includes specific workup procedures designed to eliminate impurities that would otherwise poison subsequent reactions.

Protocol A: Synthesis of 4-Bromo-1-(3-methoxypropoxy)-2-nitrobenzene
  • Reactor Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-bromo-2-nitrophenol (1.0 eq, 10.0 g, 45.8 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 9.5 g, 68.7 mmol). Stir the suspension at ambient temperature for 30 minutes. Observation: The solution will turn deep red/orange, confirming the formation of the phenoxide anion.

  • Alkylation: Dropwise add 1-bromo-3-methoxypropane (1.1 eq, 7.7 g, 50.4 mmol) via a syringe.

  • Heating: Elevate the temperature to 60°C and stir for 5 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Aqueous Workup: Cool to room temperature and quench by pouring into 300 mL of ice water. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification (Critical Step): Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) followed by saturated brine. Causality: DMF is highly soluble in EtOAc; the LiCl wash is mandatory to force DMF into the aqueous phase, preventing it from interfering with the downstream reduction. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a yellow oil.

Protocol B: Chemoselective Reduction to Target Aniline
  • Solvent System: Dissolve the crude intermediate from Protocol A (approx. 45 mmol) in a mixture of Ethanol and Water (4:1 v/v, 150 mL).

  • Reagent Addition: Add solid NH₄Cl (5.0 eq, 12.0 g, 225 mmol) and stir until dissolved.

  • Reduction: Slowly add Zinc powder (5.0 eq, 14.7 g, 225 mmol) in portions over 20 minutes. Caution: The reaction is exothermic. Maintain the internal temperature between 40-50°C using a water bath.

  • Filtration: After 2 hours of vigorous stirring, monitor by HPLC. Once the nitro peak is consumed, filter the hot mixture through a tightly packed pad of Celite. Causality: Unreacted zinc and colloidal zinc oxides will cause severe emulsions during extraction. Celite filtration ensures a clean phase separation.

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the aqueous residue between EtOAc and saturated NaHCO₃ (to neutralize any acidity). Separate, dry the organic layer over Na₂SO₄, and evaporate to yield 5-Bromo-2-(3-methoxypropoxy)aniline as an off-white to pale brown solid [4].

Downstream Applications in Drug Discovery

The true value of this molecule lies in its orthogonal reactivity. Because the primary amine and the aryl bromide react under completely different conditions, chemists can sequentially build complex molecular architectures without the need for protecting groups.

Reactivity Target 5-Bromo-2-(3-methoxypropoxy)aniline Amine C1: Primary Amine (-NH2) Amidation, Reductive Amination Target->Amine Electrophilic attack Bromide C5: Aryl Bromide (-Br) Suzuki/Buchwald-Hartwig Cross-Coupling Target->Bromide Pd-catalyzed coupling Ether C2: Alkoxy Chain Solubilizing Group / H-Bond Acceptor Target->Ether Physicochemical tuning

Orthogonal reactivity map of the functional groups in 5-Bromo-2-(3-methoxypropoxy)aniline.

  • Kinase Inhibitor Scaffolds: The amine can be reacted with substituted pyrimidines or quinazolines via SNAr reactions to form core structures typical of EGFR or JAK inhibitors.

  • Benzoxazole Synthesis: Condensation of the amine with an aldehyde, followed by oxidative cyclization (if the ether is cleaved to a phenol) or direct C-H activation, yields highly active benzoxazole derivatives [5].

  • Late-Stage Diversification: The C5 bromide allows for late-stage Suzuki coupling with various boronic acids to explore the chemical space of the hydrophobic pocket in a target protein's active site.

References

  • ChemScene. "946786-59-0 | 5-Bromo-2-(3-methoxypropoxy)aniline." ChemScene Chemical Catalog.
  • ChemicalBook. "5-BROMO-2-METHOXYANILINE | 6358-77-6." Chemical Properties and Synthesis.
  • MDPI. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." Molecules.
  • Sigma-Aldrich. "5-Bromo-2-methoxyaniline 95 6358-77-6." Sigma-Aldrich Product Specifications.
  • MDPI. "A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation." Molecules.
Exploratory

Process Chemistry and Synthetic Strategies for 5-Bromo-2-(3-methoxypropoxy)aniline

An In-Depth Technical Guide for Researchers and Process Chemists Executive Summary In modern drug discovery, functionalized aniline derivatives serve as indispensable building blocks, particularly in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Process Chemists

Executive Summary

In modern drug discovery, functionalized aniline derivatives serve as indispensable building blocks, particularly in the synthesis of kinase inhibitors and targeted therapeutics. 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0) [3] is a highly versatile intermediate. The 3-methoxypropoxy substituent enhances aqueous solubility and provides a flexible hydrogen-bonding acceptor motif, while the aryl bromide serves as a critical handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

This whitepaper outlines a robust, scalable, and chemoselective two-step synthetic route to this target, detailing the causality behind reagent selection, mechanistic pathways, and self-validating experimental protocols.

Retrosynthetic Analysis & Starting Material Selection

The structural topology of 5-bromo-2-(3-methoxypropoxy)aniline dictates a two-phase disconnection strategy:

  • C–O Bond Formation: Disconnection of the ether linkage points to an O-alkylation event.

  • C–N Bond Formation: The primary amine is most reliably accessed via the reduction of a nitro precursor.

Optimal Starting Materials:

  • 4-Bromo-2-nitrophenol (CAS: 7693-52-9) [1]: This commercially available scaffold provides the core arene with the bromide and nitro groups pre-installed in the exact relative stereochemistry required (para and ortho to the phenol, respectively). The phenolic hydroxyl group serves as the nucleophilic handle.

  • 1-Bromo-3-methoxypropane (CAS: 36865-41-5) [4]: Acts as the electrophilic alkylating agent to install the solubilizing side chain.

SynthesisPathway SM1 4-Bromo-2-nitrophenol (Starting Material) Int1 4-Bromo-1-(3-methoxypropoxy) -2-nitrobenzene (Intermediate) SM1->Int1 K2CO3, DMF 80°C, 5h SM2 1-Bromo-3-methoxypropane (Alkylating Agent) SM2->Int1 SN2 Alkylation Prod 5-Bromo-2-(3-methoxypropoxy) aniline (Target API Building Block) Int1->Prod SnCl2·2H2O, EtOH 70°C, 4h Chemoselective Reduction

Caption: Retrosynthetic and forward synthetic pathway for 5-Bromo-2-(3-methoxypropoxy)aniline.

Mechanistic Pathways & Causality

Step 1: Williamson Ether Synthesis (O-Alkylation)

The first step is an SN2 displacement. The strong electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the phenolic proton on 4-bromo-2-nitrophenol (pKa ≈ 6.28) [1].

  • Causality: Because of this lowered pKa, a mild base like Potassium Carbonate (K2CO3) is entirely sufficient for quantitative deprotonation. Avoiding strong bases (like NaH) prevents unwanted elimination reactions of the alkyl halide and improves the safety profile of the scale-up process. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity.

Step 2: Chemoselective Nitro Reduction

Reducing a nitro group in the presence of an aryl bromide presents a classic chemoselectivity challenge. Standard catalytic hydrogenation (e.g., H2 with Pd/C) frequently leads to competitive hydrodehalogenation, destroying the valuable C–Br bond.

  • Causality: To strictly preserve the halogen, a mild electron-transfer reductant must be used. Tin(II) chloride (SnCl2) in ethanol is the gold standard for this specific transformation [2]. The mechanism proceeds via sequential two-electron transfers, stepping through nitroso and hydroxylamine intermediates before yielding the final primary amine.

ReductionMechanism N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 Sn(II) -> Sn(IV) 2e-, 2H+ N3 N-Arylhydroxylamine (Ar-NHOH) N2->N3 Sn(II) -> Sn(IV) 2e-, 2H+ N4 Aniline Derivative (Ar-NH2) N3->N4 Sn(II) -> Sn(IV) 2e-, 2H+

Caption: Stepwise mechanism of chemoselective nitro reduction by Tin(II) chloride.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-(3-methoxypropoxy)-2-nitrobenzene

Objective: High-yield O-alkylation of the starting phenol.

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitrophenol (1.0 equiv) and anhydrous DMF (to achieve a 0.3 M solution).

  • Deprotonation: Add anhydrous K2CO3 (2.0 equiv). Stir the suspension at room temperature for 15 minutes.

    • Self-Validation Check: The solution will transition to a deep, vibrant red/orange color, confirming the formation of the phenoxide anion.

  • Alkylation: Add 1-bromo-3-methoxypropane (1.2 equiv) dropwise via syringe.

  • Heating: Elevate the temperature to 80 °C and stir for 4–5 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool the mixture to room temperature. Quench by pouring the reaction into ice-cold water (approx. 5 volumes relative to DMF). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers extensively with distilled water (3 × 50 mL) to remove residual DMF, followed by a final wash with saturated brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a yellow oil/solid.

Protocol 2: Chemoselective Reduction to 5-Bromo-2-(3-methoxypropoxy)aniline

Objective: Reduction of the intermediate to the target API building block without loss of the bromine atom [2].

  • Preparation: Dissolve the crude 4-bromo-1-(3-methoxypropoxy)-2-nitrobenzene (1.0 equiv) in absolute ethanol (0.2 M).

  • Reduction: Add Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 equiv) in one portion.

  • Heating: Heat the reaction mixture to 70 °C for 3–4 hours.

    • Self-Validation Check: The initial yellow solution will gradually fade to a pale or colorless state as the nitro chromophore is destroyed. Monitor via TLC (Hexanes/EtOAc 2:1) until the starting material is completely consumed.

  • Concentration: Cool to room temperature and remove the bulk of the ethanol under reduced pressure.

  • Critical Workup (Emulsion Management): Dilute the concentrated residue with Ethyl Acetate. Carefully pour the mixture into a beaker containing saturated aqueous NaHCO3.

    • Causality: The base neutralizes the HCl generated during the reaction and forces the tin byproducts to precipitate as insoluble tin(II/IV) hydroxides.

  • Filtration: The resulting mixture will form a thick, milky emulsion. Filter the entire biphasic mixture through a tightly packed pad of Celite, washing the filter cake generously with Ethyl Acetate.

  • Isolation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo to afford the pure 5-bromo-2-(3-methoxypropoxy)aniline.

Quantitative Data & Physicochemical Properties

Table 1: Stoichiometry and Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
4-Bromo-2-nitrophenol218.001.0Aromatic Starting Material
1-Bromo-3-methoxypropane153.021.2Electrophilic Alkylating Agent
Potassium Carbonate (K₂CO₃)138.212.0Mild Base
Tin(II) Chloride Dihydrate225.635.0Chemoselective Reducing Agent

Table 2: Physicochemical Properties of Target API Building Block

PropertyValue
Chemical Name 5-Bromo-2-(3-methoxypropoxy)aniline
CAS Registry Number 946786-59-0
Molecular Formula C₁₀H₁₄BrNO₂
Molecular Weight 260.13 g/mol
Topological Polar Surface Area (TPSA) 44.48 Ų
Key Functional Groups Primary Amine, Aryl Bromide, Aliphatic Ether

References

  • Chemical Science (RSC Publishing). Sequence-selective duplex formation and template effect in recognition-encoded oligoanilines. DOI: 10.1039/D3SC00880K. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Functionalized Quinoline Scaffolds from 5-Bromo-2-(3-methoxypropoxy)aniline

Executive Summary The compound 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0)[1] is a highly versatile, bifunctional building block utilized in the synthesis of complex nitrogen-containing heterocycles. The ortho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0)[1] is a highly versatile, bifunctional building block utilized in the synthesis of complex nitrogen-containing heterocycles. The ortho-alkoxy aniline motif is structurally primed for annulation reactions, making it an ideal precursor for 8-alkoxyquinolines—a privileged pharmacophore prevalent in kinase inhibitors, antimalarials, and antibacterial agents[2],[3]. Furthermore, the strategic placement of the bromine atom at the 5-position provides an orthogonal handle for late-stage diversification via transition-metal-catalyzed cross-coupling[4].

This application note details a validated, two-step synthetic workflow to generate 5-(Piperazin-1-yl)-8-(3-methoxypropoxy)quinoline , a drug-like scaffold. The protocol leverages a modern, iodine-mediated Skraup synthesis followed by a highly efficient Palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Rationale & Pathway Design

The synthetic strategy is designed around two robust transformations, optimized to mitigate common side reactions:

  • Modified Skraup Annulation: The traditional Skraup reaction (using nitrobenzene or arsenic pentoxide) is notoriously violent, often resulting in intractable tar due to the uncontrolled exothermic polymerization of the in situ generated acrolein[5],[2]. To circumvent this, our protocol employs Iodine ( ) as a mild, controlled oxidant[5],[6]. The aniline undergoes a Michael addition to acrolein (dehydrated from glycerol by ), followed by electrophilic cyclization at the unsubstituted C6 position. Iodine smoothly oxidizes the resulting dihydroquinoline intermediate to the fully aromatic 5-bromo-8-(3-methoxypropoxy)quinoline.

  • Buchwald-Hartwig Amination: The functionalization of the C5-position is achieved via C-N cross-coupling with piperazine. We utilize the / RuPhos catalytic system[7]. RuPhos, a bulky, electron-rich dialkylbiaryl phosphine, is critical here. Its steric bulk promotes the formation of a highly active monoligated species, which accelerates the oxidative addition into the C-Br bond. Concurrently, the ligand's architecture facilitates rapid reductive elimination, preventing the formation of inactive bis-ligated complexes and suppressing off-target hydrodehalogenation (debromination)[7],[8].

SyntheticPathway SM 5-Bromo-2-(3-methoxypropoxy)aniline (Starting Material) Skraup Modified Skraup Synthesis (Glycerol, I2, H2SO4, 150°C) SM->Skraup Int 5-Bromo-8-(3-methoxypropoxy)quinoline (Intermediate) Skraup->Int Annulation & Oxidation BHA Buchwald-Hartwig Amination (Piperazine, Pd2(dba)3, RuPhos) Int->BHA Prod 5-(Piperazin-1-yl)-8-(3-methoxypropoxy)quinoline (Target Scaffold) BHA->Prod C-N Cross-Coupling

Synthetic workflow from aniline building block to functionalized quinoline scaffold.

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of 5-Bromo-8-(3-methoxypropoxy)quinoline

Objective: Construct the quinoline core while preserving the bromo-substituent.

Reagents:

  • 5-Bromo-2-(3-methoxypropoxy)aniline (1.0 equiv, 10 mmol, 2.60 g)

  • Anhydrous Glycerol (3.0 equiv, 30 mmol, 2.76 g)

  • Iodine ( ) (0.1 equiv, 1.0 mmol, 0.25 g)

  • Concentrated Sulfuric Acid ( , 98%) (3.0 equiv, 30 mmol, 1.6 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline, anhydrous glycerol, and iodine.

  • Acid Addition (Critical Step): Place the flask in an ice-water bath (0 °C). Slowly and dropwise, add the concentrated over 15 minutes[5]. Causality: Rapid addition causes localized heating, prematurely dehydrating glycerol and leading to rapid acrolein polymerization (tar formation).

  • Heating & Cyclization: Remove the ice bath and gradually heat the mixture in an oil bath to 150 °C. Maintain this temperature for 4–6 hours. The mixture will turn dark brown.

  • Reaction Monitoring: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The starting aniline ( ) will disappear, replaced by a new UV-active spot ( ).

  • Workup & Neutralization: Cool the flask to room temperature. Pour the viscous mixture over 50 g of crushed ice. Slowly add aqueous Ammonium Hydroxide ( , 28%) until the pH reaches 9–10. Self-Validation: The basic quinoline product will precipitate or form a thick suspension upon neutralization.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify via silica gel flash chromatography to yield the intermediate as a pale yellow solid.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Introduce the piperazine pharmacophore at the C5 position.

Reagents:

  • 5-Bromo-8-(3-methoxypropoxy)quinoline (1.0 equiv, 5.0 mmol, 1.48 g)

  • Piperazine (1.5 equiv, 7.5 mmol, 0.65 g)

  • (0.02 equiv, 0.1 mmol, 91.5 mg)[9]

  • RuPhos (0.04 equiv, 0.2 mmol, 93.3 mg)[7]

  • Sodium tert-butoxide ( ) (1.4 equiv, 7.0 mmol, 0.67 g)

  • Anhydrous Toluene (25 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the bromoquinoline intermediate, piperazine, , RuPhos, and [4].

  • Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Add anhydrous toluene via syringe. Sparge the solution with Argon for an additional 10 minutes. Causality: Oxygen poisons the catalyst, while moisture hydrolyzes the base, leading to incomplete conversion and hydrodehalogenation[7].

  • Catalytic Activation: Heat the reaction mixture to 100 °C. Self-Validation: Observe the color transition. The initial dark purple/red color of the will transition to a vibrant yellow/orange, indicating the successful formation of the active -RuPhos complex.

  • Reaction Execution: Stir at 100 °C for 8–12 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature. Dilute with Dichloromethane (30 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via reverse-phase automated flash chromatography (C18, Water/Acetonitrile with 0.1% TFA) to isolate the target scaffold.

Quantitative Data & Analytics

The following table summarizes the expected quantitative outcomes and critical analytical markers for self-validation during the workflow.

Reaction StepTarget MoleculeExpected YieldReaction TimeKey Analytical Markers (Self-Validation)
Modified Skraup 5-Bromo-8-(3-methoxypropoxy)quinoline65–75%4–6 hESI-MS: m/z 296.0 / 298.0 (1:1 isotopic pattern).1H NMR ( ): Emergence of quinoline aromatic protons at 8.95 (dd) and 8.55 (dd).
Buchwald-Hartwig 5-(Piperazin-1-yl)-8-(3-methoxypropoxy)quinoline70–85%8–12 hESI-MS: m/z 302.2 .1H NMR ( ): Disappearance of C5-Br; emergence of piperazine aliphatic multiplets at 2.90–3.20 (8H).

Troubleshooting & Self-Validating Checkpoints

  • Formation of Intractable Tar in Skraup (Yield < 30%):

    • Cause: Uncontrolled polymerization of acrolein[5].

    • Solution: Ensure the is added at 0 °C. If exotherm persists, consider adding a polymerization inhibitor such as hydroquinone (0.05 equiv) or utilizing microwave irradiation to shorten the required heating time[5],[3].

  • Significant Debromination in BHA (Formation of 8-(3-methoxypropoxy)quinoline):

    • Cause: Hydrodehalogenation competing with amination, often triggered by protic impurities or an inactive catalyst state[7].

    • Solution: Ensure the toluene is strictly anhydrous. Verify the quality of the (it should be a free-flowing white powder, not clumped/yellow). If debromination persists, switch the ligand to tBuXPhos, which has a larger percent buried volume ( ) to further accelerate reductive elimination[8].

Sources

Application

Application Note: Utilizing 5-Bromo-2-(3-methoxypropoxy)aniline in the Modular Synthesis of Next-Generation Kinase Inhibitors

Target Audience: Medicinal Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale In the l...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

In the landscape of targeted oncology, the rapid generation of structure-activity relationship (SAR) libraries is paramount. 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0) has emerged as a highly versatile, commercially available building block for the synthesis of anilinopyrimidine and anilinoquinazoline kinase inhibitors[1].

The strategic value of this intermediate lies in its tri-functional orthogonal reactivity, which allows chemists to decouple the attachment of the hinge-binding core from the exploration of the solvent-exposed kinase pockets[2].

  • The Nucleophilic Amine: Acts as the primary attachment point to electron-deficient heteroaromatics (e.g., 2,4-dichloropyrimidine) via Nucleophilic Aromatic Substitution (SNAr)[3].

  • The 3-Methoxypropoxy Group: Serves a dual purpose. Structurally, it projects into the solvent channel of the kinase domain, enhancing aqueous solubility and mitigating hERG liabilities. Electronically, its inductive effects modulate the pKa of the adjacent amine.

  • The 5-Bromo Substituent: Functions as an ideal electrophilic handle for late-stage functionalization (LSF) via palladium-catalyzed cross-coupling reactions, enabling rapid diversification without rebuilding the entire scaffold[4],[5].

Pharmacophore Core 5-Bromo-2-(3-methoxypropoxy)aniline (Core Building Block) Amine Aniline Amine (-NH2) Nucleophilic Handle Core->Amine Methoxy 3-Methoxypropoxy Group Solvent Channel Probe Core->Methoxy Bromo 5-Bromo Substituent Cross-Coupling Handle Core->Bromo Hinge Hinge Binder Attachment (e.g., Pyrimidine/Quinazoline) Amine->Hinge Solvent Enhanced Solubility & Membrane Permeability Methoxy->Solvent LSF Late-Stage Functionalization (Suzuki/Buchwald) Bromo->LSF

Fig 1: Pharmacophore mapping of 5-Bromo-2-(3-methoxypropoxy)aniline highlighting its utility.

Target Pathway & Biological Context

Kinase inhibitors derived from this building block are frequently designed to target Receptor Tyrosine Kinases (RTKs) such as EGFR or ALK. By covalently or non-covalently binding to the ATP pocket of the kinase hinge region, these molecules block the phosphorylation cascade that drives tumor cell proliferation and survival.

Signaling Ligand Growth Factor RTK Receptor Tyrosine Kinase (EGFR/ALK) Ligand->RTK RAS RAS / RAF RTK->RAS Inhibitor Synthesized Inhibitor (Blocks ATP Binding) Inhibitor->RTK Inhibition MEK MEK / ERK RAS->MEK Prolif Tumor Cell Proliferation & Survival MEK->Prolif

Fig 2: Disruption of the RTK signaling pathway (EGFR/ALK) by the synthesized kinase inhibitors.

Experimental Workflows & Methodologies

The modular synthesis relies on a two-step sequence: an initial SNAr to establish the core scaffold, followed by a Suzuki-Miyaura cross-coupling to elaborate the molecule.

Workflow SM Starting Aniline + Dichloropyrimidine SNAr Step 1: SNAr Reaction (DIPEA, i-PrOH, 80°C) SM->SNAr Int Aryl Bromide Intermediate (Hinge-Bound) SNAr->Int Suzuki Step 2: Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2) Int->Suzuki Prod Target Kinase Inhibitor Library Suzuki->Prod

Fig 3: Two-step synthetic workflow from the core aniline to a diversified kinase inhibitor library.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol details the attachment of 5-Bromo-2-(3-methoxypropoxy)aniline to a generic hinge-binder, 2,4-dichloropyrimidine[3].

Causality of Reagents:

  • Solvent (Isopropanol): Selected because it provides sufficient solubility for the starting materials at 80°C while allowing the more polar hydrochloride salt byproducts to precipitate, driving the reaction forward via Le Chatelier's principle.

  • Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl generated during the substitution without competing with the aniline for the electrophilic pyrimidine.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg) and 5-Bromo-2-(3-methoxypropoxy)aniline (1.05 mmol, 273 mg).

  • Solvation: Suspend the reagents in anhydrous isopropanol (10 mL).

  • Base Addition: Add DIPEA (2.0 mmol, 348 µL) dropwise at room temperature.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80°C in an oil bath for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The highly fluorescent starting aniline (under 254 nm UV) will be consumed, replaced by a lower-Rf product spot.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via flash column chromatography to yield the aryl bromide intermediate.

Protocol B: Late-Stage Suzuki-Miyaura Diversification

Once the intermediate is secured, the 5-bromo position is functionalized to probe the target kinase's specific binding pockets[4],[5].

Causality of Reagents:

  • Catalyst (Pd(dppf)Cl2): Chosen for the large bite angle of the dppf ligand, which accelerates the reductive elimination step—often the rate-limiting step in cross-couplings of sterically encumbered ortho-substituted aryl bromides[4].

  • Solvent System (1,4-Dioxane/H2O): A biphasic mixture ensures that both the lipophilic aryl bromide and the inorganic base (K2CO3) remain in solution, maximizing the interfacial reaction rate.

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, combine the aryl bromide intermediate from Protocol A (0.5 mmol), the desired boronic acid (0.75 mmol), and K2CO3 (1.5 mmol, 207 mg).

  • Solvation & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water (5 mL). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, preventing catalyst poisoning.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.025 mmol, 5 mol%). Seal the vial with a crimp cap.

  • Reaction: Heat the vial to 90°C for 4–8 hours.

  • Self-Validation Checkpoint: A successful oxidative addition is visually confirmed by the reaction mixture transitioning from an orange suspension to a homogeneous dark red/brown solution. LC-MS should confirm the disappearance of the characteristic M / M+2 isotopic doublet of the brominated species.

  • Isolation: Filter the mixture through a pad of Celite, wash with EtOAc, and concentrate. Purify via preparative HPLC to obtain the final kinase inhibitor.

Quantitative Data: Late-Stage Diversification Yields

The robustness of the 5-bromo handle allows for excellent functional group tolerance during late-stage diversification. Below is a summary of yields utilizing Protocol B with various boronic acids to generate a focused SAR library.

Boronic Acid PartnerCatalyst LoadingTime (h)Isolated Yield (%)Purity (HPLC)Mechanistic Purpose in Drug Design
Phenylboronic acid5 mol%488%>99%Baseline lipophilic pocket probe
4-Pyridineboronic acid5 mol%682%98%Hydrogen bond acceptor introduction
1-Methylpyrazole-4-boronic acid8 mol%876%97%Enhanced aqueous solubility
2-Fluorophenylboronic acid5 mol%585%>99%Conformational locking via F-H bonding

Sources

Method

Optimized Protocol for the Chemoselective Mono-N-Alkylation of 5-Bromo-2-(3-methoxypropoxy)aniline

Mechanistic Rationale & Substrate Analysis The functionalization of aniline derivatives is a cornerstone of small-molecule drug discovery. The substrate 5-Bromo-2-(3-methoxypropoxy)aniline presents a unique synthetic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Substrate Analysis

The functionalization of aniline derivatives is a cornerstone of small-molecule drug discovery. The substrate 5-Bromo-2-(3-methoxypropoxy)aniline presents a unique synthetic profile due to its specific substitution pattern:

  • Steric and Electronic Environment: The bulky 3-methoxypropoxy group at the ortho position introduces significant steric hindrance around the primary amine. Simultaneously, the meta-bromo substituent exerts an electron-withdrawing inductive effect, which dampens the nucleophilicity of the aniline nitrogen.

  • The Chemoselectivity Challenge: Direct N-alkylation of primary anilines with alkyl halides typically suffers from poor chemoselectivity, resulting in a difficult-to-separate mixture of mono-alkylated (secondary amine) and di-alkylated (tertiary amine) products [2].

  • The "Cesium Effect" Solution: To achieve strict mono-N-alkylation, this protocol leverages the "Cesium Effect" [1]. By utilizing Cesium Carbonate (Cs₂CO₃) instead of standard bases like K₂CO₃ or DIPEA, the reaction achieves near-perfect chemoselectivity. The large ionic radius and unique coordination chemistry of the cesium cation stabilize the intermediate mono-alkylated species, sterically and electronically shielding it from subsequent nucleophilic attacks (over-alkylation).

Reaction Pathway

ReactionPathway Substrate 5-Bromo-2-(3-methoxypropoxy)aniline (Primary Amine) MonoProduct Mono-N-Alkylated Product (Secondary Amine) Substrate->MonoProduct SN2 Reaction Fast AlkylatingAgent Alkyl Halide (R-X) (e.g., Benzyl Bromide) AlkylatingAgent->MonoProduct DiProduct Di-N-Alkylated Product (Tertiary Amine) MonoProduct->DiProduct Over-alkylation Suppressed Base Cs2CO3 in DMF (Cesium Effect) Base->MonoProduct Promotes Base->DiProduct Inhibits

Chemoselective mono-N-alkylation pathway modulated by the Cesium Effect.

Experimental Design & Causality

Every parameter in this protocol is calibrated to balance the dampened nucleophilicity of the substrate with the need to prevent over-alkylation:

  • Base Selection (Cs₂CO₃): Strictly required. While K₂CO₃ is cheaper, it fails to suppress the formation of the tertiary amine. Cs₂CO₃ maximizes the mono-alkylation yield [1].

  • Solvent (Anhydrous DMF): The polar aprotic nature of N,N-Dimethylformamide (DMF) stabilizes the S_N2 transition state, accelerating the initial alkylation. Anhydrous conditions are critical to prevent the hydrolysis of the alkyl halide electrophile.

  • Stoichiometry (1.05 Equivalents of Alkyl Halide): A slight excess of the electrophile (modeled here as Benzyl Bromide) ensures complete conversion of the starting aniline without providing enough excess reagent to drive di-alkylation.

  • Temperature (40 °C): Room temperature results in sluggish kinetics due to the electron-withdrawing bromo group. However, temperatures exceeding 80 °C provide enough thermal energy to override the Cesium Effect, promoting undesired di-alkylation [2]. Mild heating to 40 °C is the optimal thermodynamic sweet spot.

Step-by-Step Methodology

Scale: 10.0 mmol Target Transformation: N-Benzylation of 5-Bromo-2-(3-methoxypropoxy)aniline

Materials & Reagents
  • 5-Bromo-2-(3-methoxypropoxy)aniline (2.60 g, 10.0 mmol, 1.0 eq)

  • Benzyl Bromide (BnBr) (1.25 mL, 10.5 mmol, 1.05 eq) — Caution: Lachrymator, handle in a fume hood.

  • Cesium Carbonate (Cs₂CO₃) (4.89 g, 15.0 mmol, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

  • Ethyl Acetate (EtOAc), Distilled Water, and Saturated NaCl solution (Brine)

Execution Protocol
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Substrate Solvation: Add 5-Bromo-2-(3-methoxypropoxy)aniline (2.60 g) to the flask, followed by 50 mL of anhydrous DMF. Stir until a homogenous solution is achieved.

  • Base Activation: Add Cs₂CO₃ (4.89 g) in one portion. Stir the suspension vigorously for 15 minutes at room temperature to pre-activate the aniline and establish the cesium-amine coordination complex.

  • Electrophile Addition: Using a gas-tight syringe, add Benzyl Bromide (1.25 mL) dropwise over 5 minutes to prevent localized concentration spikes.

  • Reaction Incubation: Transfer the flask to a pre-heated oil bath or heating block set to 40 °C. Stir the mixture for 12–16 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS. The starting material should be fully consumed, with a single dominant product spot appearing.

Work-up & Purification (Self-Validating System)
  • Quenching: Cool the reaction to room temperature and quench by slowly adding 50 mL of distilled water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 x 50 mL).

  • DMF Removal (Critical Step): Combine the organic layers and wash extensively with Brine (4 x 50 mL). Causality: DMF is highly soluble in EtOAc; repeated aqueous brine washes are mandatory to partition the DMF into the aqueous phase, preventing it from ruining the subsequent chromatography.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient elution (5% to 20% EtOAc in Hexanes) to afford the pure mono-N-benzylated product.

Optimization & Quantitative Data

The following table summarizes the optimization campaigns that validate the chosen protocol parameters. Data reflects the N-benzylation of the target substrate at a 1.0 mmol scale.

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Mono:Di Ratio
1K₂CO₃DMF8024>9570:30
2K₂CO₃MeCN80248575:25
3DIPEADMF80486080:20
4Cs₂CO₃DMF8012>9585:15
5 Cs₂CO₃ DMF 40 16 >95 98:2
6Cs₂CO₃MeCN40249095:5

Note: Entry 5 represents the optimized conditions utilized in the protocol above, demonstrating the profound impact of the Cesium Effect combined with mild thermodynamic control.

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. URL:[Link]

  • Bayguzina, A. R., & Khusnutdinov, R. I. (2021). Catalytic N-Alkylation of Anilines. Russian Journal of General Chemistry, 91(3), 305–347. URL:[Link]

Application

Strategic Acylation of 5-Bromo-2-(3-methoxypropoxy)aniline: A Comprehensive Protocol and Mechanistic Guide

An Application Note for Professionals in Synthetic Chemistry Abstract: This document provides a detailed application protocol for the N-acylation of the sterically hindered and electronically complex aniline derivative,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Professionals in Synthetic Chemistry

Abstract: This document provides a detailed application protocol for the N-acylation of the sterically hindered and electronically complex aniline derivative, 5-Bromo-2-(3-methoxypropoxy)aniline. N-acylation is a cornerstone transformation in organic synthesis, primarily utilized to protect amine functionalities, modulate a molecule's electronic properties, or build amide linkages integral to countless pharmaceutical compounds.[1][2][3] The target substrate presents unique considerations due to the presence of an electron-withdrawing bromine atom and an electron-donating alkoxy group on the phenyl ring. This guide offers a robust, field-proven methodology for its successful acetylation, complete with mechanistic insights, in-process validation checkpoints, and comprehensive characterization protocols designed for researchers, chemists, and drug development professionals.

Scientific Rationale & Strategic Considerations

The acylation of an aniline is a classic example of nucleophilic acyl substitution.[4][5] The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride.[6]

Causality Behind Experimental Design:

  • Substrate Reactivity: The nucleophilicity of the amino group in 5-Bromo-2-(3-methoxypropoxy)aniline is modulated by two opposing electronic effects. The ortho-alkoxy group is electron-donating through resonance, which increases the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, the para-bromo group is electron-withdrawing via induction, which slightly deactivates the ring and tempers the amine's reactivity. The protocol is optimized to account for this balanced reactivity.

  • Choice of Acylating Agent: Acetic anhydride is selected as the acetylating agent due to its ideal reactivity profile, affordability, and the fact that its byproduct, acetic acid, is easily removed. While more reactive agents like acetyl chloride could be used, they are highly corrosive and moisture-sensitive, offering little practical advantage here.[1]

  • Role of the Base: The reaction generates one equivalent of acetic acid. To prevent the protonation and deactivation of the starting aniline (forming the non-nucleophilic anilinium salt), a base is essential to neutralize this acidic byproduct and drive the reaction to completion. Pyridine is an excellent choice as it serves as both a base and a potential nucleophilic catalyst.[7][8]

  • Modulating Electronic Properties: A key strategic goal of acylating anilines is to reduce the powerful activating effect of the amino group.[8] The resulting acetamide group is only a moderate activator because the nitrogen lone pair is delocalized into the adjacent carbonyl group through resonance. This makes it less available to participate in resonance with the aromatic ring, thereby "taming" its reactivity towards subsequent reactions like electrophilic aromatic substitution and preventing unwanted side reactions like polysubstitution.[7][9][10]

Reaction Mechanism: Nucleophilic Acyl Substitution

The mechanism proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aniline attacks one of the electrophilic carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, a stable leaving group.

  • Deprotonation: The acetate ion or another base (e.g., pyridine) removes the proton from the nitrogen atom, yielding the final N-acylated product and neutralizing the acid generated.

Acylation Mechanism Figure 1: Mechanism of Aniline Acetylation sub 5-Bromo-2-(3-methoxypropoxy)aniline inter Tetrahedral Intermediate sub->inter Nucleophilic Attack reag Acetic Anhydride reag->inter prod_protonated Protonated Amide inter->prod_protonated Collapse & Elimination acetate Acetate Leaving Group inter->acetate prod N-(5-bromo-2-(3-methoxypropoxy)phenyl)acetamide prod_protonated->prod Deprotonation base Base (Pyridine) prod_protonated->base

Caption: Figure 1: Mechanism of Aniline Acetylation

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-(5-bromo-2-(3-methoxypropoxy)phenyl)acetamide on a 1.0 mmol scale.

2.1 Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Amount (Scale)Equivalents
5-Bromo-2-(3-methoxypropoxy)aniline946786-59-0260.13260 mg (1.0 mmol)1.0
Acetic Anhydride108-24-7102.090.11 mL (1.2 mmol)1.2
Pyridine (Anhydrous)110-86-179.103.0 mLSolvent
Dichloromethane (DCM)75-09-284.93~20 mLExtraction
Hydrochloric Acid (1 M aq.)7647-01-036.46~20 mLWash
Saturated Sodium Bicarbonate (aq.)144-55-884.01~20 mLWash
Brine (Saturated NaCl aq.)7647-14-558.44~20 mLWash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying Agent
Ethanol (95%)64-17-546.07~10-15 mLRecrystall.
Deionized Water7732-18-518.02As neededRecrystall.

2.2 Equipment

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Syringes and needles

  • Separatory funnel (100 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Melting point apparatus

  • Standard laboratory glassware

2.3 Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-(3-methoxypropoxy)aniline (260 mg, 1.0 mmol) in anhydrous pyridine (3.0 mL). Stir at room temperature until a homogeneous solution is formed. Cool the flask in an ice-water bath to 0 °C.

  • Addition of Acylating Agent: While stirring at 0 °C, add acetic anhydride (0.11 mL, 1.2 mmol) dropwise to the solution over 2-3 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • In-Process Control (TLC Monitoring): Monitor the reaction's progress by Thin Layer Chromatography (TLC).[3][11]

    • System: Use a 3:1 mixture of Hexanes:Ethyl Acetate as the mobile phase.

    • Analysis: Spot the starting material (a solution in ethyl acetate) and the reaction mixture on a TLC plate. The product, being more polar than the starting aniline but still relatively nonpolar, will have a slightly higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by UV light.[12]

  • Work-up and Isolation:

    • Pour the reaction mixture into a 100 mL separatory funnel containing 1 M HCl (20 mL) and Dichloromethane (DCM, 20 mL).

    • Shake the funnel vigorously, venting frequently. The HCl wash removes the pyridine.

    • Separate the layers and wash the organic (DCM) layer sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification (Recrystallization):

    • Transfer the crude solid to a small Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

    • Slowly add hot deionized water dropwise until the solution just begins to turn cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly to obtain the final product, N-(5-bromo-2-(3-methoxypropoxy)phenyl)acetamide.[2][13]

Self-Validation: Characterization and Data Analysis

Confirming the structure and purity of the final product is a critical step.

Analysis TechniqueExpected Results
Appearance White to off-white crystalline solid.
Yield Typically >85% after purification.
Melting Point A sharp, defined melting range, indicating high purity.[2]
TLC (3:1 Hex:EtOAc) Single spot with Rf ≈ 0.4-0.5 (varies with exact conditions), distinct from starting material Rf ≈ 0.3-0.4.[12]
IR Spectroscopy (cm⁻¹) Disappearance of primary amine N-H stretches (~3300-3400). Appearance of strong amide C=O stretch (~1670) and N-H stretch (~3280).[1]
¹H NMR (CDCl₃, ppm) ~8.0-8.5: Broad singlet, 1H (amide N-H). ~6.8-7.5: Multiplets, 3H (aromatic protons). ~4.1: Triplet, 2H (-OCH₂-). ~3.6: Triplet, 2H (-CH₂O-). ~3.4: Singlet, 3H (-OCH₃). ~2.2: Singlet, 3H (acetyl -CH₃). ~2.1: Quintet, 2H (-CH₂CH₂CH₂-).
¹³C NMR (CDCl₃, ppm) ~168-170: Amide C=O. ~140-150: Aromatic C-O & C-N. ~110-130: Aromatic C-H & C-Br. ~70: -OCH₂-. ~68: -CH₂O-. ~59: -OCH₃. ~30: -CH₂CH₂CH₂-. ~24: Acetyl -CH₃.
Visualization of the Experimental Workflow

A logical flow from preparation to analysis ensures reproducibility and clarity.

Experimental Workflow Figure 2: Overall Experimental Workflow prep prep react react workup workup purify purify analyze analyze A Reactant Prep Dissolve Aniline in Pyridine Cool to 0 °C B Reaction Add Acetic Anhydride Stir at Room Temp (2-4h) A->B C Monitoring TLC Analysis B->C In-process check D Work-up Aqueous HCl Wash Extraction with DCM C->D Upon Completion E Isolation Dry & Evaporate Solvent D->E F Purification Recrystallize from EtOH/H₂O E->F G Final Product Dry and Weigh F->G H Characterization MP, TLC, IR, NMR G->H

Caption: Figure 2: Overall Experimental Workflow

Troubleshooting and Field-Proven Insights
IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time; moisture in reagents deactivating acylating agent.Extend reaction time and re-check via TLC. Ensure use of anhydrous pyridine and fresh acetic anhydride. A slight warming to 40-50°C can be considered.
Low Product Yield Loss during aqueous work-up; incomplete precipitation during recrystallization.Ensure proper phase separation during extraction. During recrystallization, use minimal hot solvent and ensure thorough cooling in an ice bath before filtration.
Oily Product After Work-up Residual pyridine or solvent.Ensure the aqueous HCl wash was thorough. If oil persists, try triturating the crude material with cold diethyl ether or hexanes to induce solidification.
Product Fails Purity Test Incomplete removal of starting material or byproducts.Repeat the recrystallization process carefully. If impurities persist, purification by flash column chromatography on silica gel may be necessary.[11][14]

References

  • Pearson Education. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • Armstrong, J. (2011, May 03). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Vedantu. (2024, July 02). Give reasons for the following Acetylation of aniline. Retrieved from [Link]

  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Pearson Education. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]

  • Gupta, A., Sidhwani, I. T., & Gupta, R. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47(37), 17229-17233. Retrieved from [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S5), 1083-1094. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline Lab Report. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective α-Amination and α-Acylation of Esters and Amides via Dual Reactivity of O-Acylhydroxylamines toward Zinc Enolates. Retrieved from [Link]

  • Journal of Chemical Education. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]

  • Wilson, K., & Lee, A. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate. Retrieved from [Link]

  • PubMed. (2008). Kinetic and J-resolved statistical total correlation NMR spectroscopy approaches to structural information recovery in complex reacting mixtures: application to acyl glucuronide intramolecular transacylation reactions. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

Sources

Method

Application Note: 5-Bromo-2-(3-methoxypropoxy)aniline as a Bifunctional Building Block in Kinase Inhibitor Discovery

Introduction & Rationale In modern medicinal chemistry, the design of targeted therapeutics—particularly ATP-competitive kinase inhibitors—relies heavily on versatile, bifunctional building blocks. 5-Bromo-2-(3-methoxypr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern medicinal chemistry, the design of targeted therapeutics—particularly ATP-competitive kinase inhibitors—relies heavily on versatile, bifunctional building blocks. 5-Bromo-2-(3-methoxypropoxy)aniline (CAS 946786-59-0) has emerged as a highly privileged intermediate in target-oriented synthesis[1]. Its structural architecture offers orthogonal reactivity: a highly nucleophilic primary aniline for SN​Ar or amidation, and an aryl bromide for late-stage palladium-catalyzed cross-coupling.

Beyond its synthetic utility, the 3-methoxypropoxy side chain is strategically employed to optimize physicochemical properties. It is frequently utilized to occupy solvent-exposed regions of the kinase ATP-binding pocket while simultaneously improving aqueous solubility and metabolic stability[2].

Mechanistic Rationale & Causality in Drug Design

When designing kinase inhibitors, the aniline nitrogen frequently serves as a critical hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of a hinge residue). However, highly lipophilic scaffolds often suffer from poor oral bioavailability and high plasma protein binding.

The incorporation of the 3-methoxypropoxy group at the ortho position serves three causal purposes:

  • Conformational Locking : The steric bulk of the ortho-alkoxy group forces the adjacent aromatic rings into a non-planar conformation. This specific geometry is often required to optimally project the molecule into the deep hydrophobic pockets of kinases like PLK1 or PI4K IIIβ[3][4].

  • ADME Optimization : Replacing a purely aliphatic chain (like a butyl group) with a 3-methoxypropoxy chain introduces an oxygen heteroatom. This lowers the calculated partition coefficient (cLogP) and increases the Topological Polar Surface Area (TPSA), directly correlating with improved thermodynamic solubility and reduced off-target hERG channel liability[5].

  • Solvent-Front Interaction : The terminal methoxy group acts as a hydrogen bond acceptor, allowing the molecule to engage with ordered water networks at the solvent-exposed entrance of the ATP pocket[2].

Data Presentation: Physicochemical Impact of the Motif

The table below summarizes the theoretical and practical advantages of utilizing 5-bromo-2-(3-methoxypropoxy)aniline over its purely aliphatic counterpart during the lead optimization phase.

Property5-Bromo-2-propoxyaniline5-Bromo-2-(3-methoxypropoxy)anilineImpact on Drug Design
cLogP (Calculated) ~3.2~2.5Lower lipophilicity improves aqueous solubility and reduces non-specific protein binding.
TPSA 35.2 Ų44.5 ŲIncreased polar surface area aids in solvent-exposed region interactions.
H-Bond Acceptors 12Terminal ether oxygen provides an additional interaction vector for water networks.
Metabolic Stability Moderate (prone to CYP-mediated oxidation)High (ether linkage resists rapid aliphatic oxidation)Prolonged half-life ( t1/2​ ) in vivo.

Workflow Visualization

The orthogonal reactivity of this building block allows for divergent synthetic pathways. The aniline can be reacted first, preserving the bromide for late-stage diversification—a critical strategy for generating Structure-Activity Relationship (SAR) libraries.

G A 5-Bromo-2-(3-methoxypropoxy)aniline (Core Building Block) B SNAr / Amidation (Reaction at N1) A->B Pyrimidine Chloride, DIPEA, 100°C E Kinase Hinge-Binding Scaffold (e.g., Aminopyrimidine) B->E Hinge Binder Formation C Buchwald-Hartwig Amination (C-N Coupling at C5) F Basic Tail Incorporation (e.g., Piperazine) C->F Improved Solubility D Suzuki-Miyaura Coupling (C-C Coupling at C5) G Allosteric Modulator (Biaryl System) D->G Target Selectivity E->C Pd2(dba)3, Xantphos, Secondary Amine E->D Pd(dppf)Cl2, Base, Boronic Acid

Divergent synthetic workflows of 5-Bromo-2-(3-methoxypropoxy)aniline in drug design.

Experimental Protocols

The following protocols are self-validating systems designed to maximize yield while preventing premature cleavage of the bromide or ether linkage. They are adapted from validated methodologies used in the synthesis of PLK1 and PI4K IIIβ inhibitors[3][4].

Protocol 1: Chemoselective SN​Ar with a Heteroaryl Chloride

Objective: To install the kinase hinge-binding scaffold (e.g., a 2-chloropyrimidine derivative) at the aniline nitrogen without reacting the aryl bromide. Causality: The primary amine is sufficiently nucleophilic to undergo SN​Ar with electron-deficient heterocycles. Using a mild, non-nucleophilic base (DIPEA) prevents side reactions, while a protic solvent (n-butanol) stabilizes the transition state.

Materials:

  • 5-Bromo-2-(3-methoxypropoxy)aniline (1.0 eq)

  • 2,4-Dichloropyrimidine derivative (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • n-Butanol (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the 2,4-dichloropyrimidine derivative in n-butanol.

  • Addition : Add 5-Bromo-2-(3-methoxypropoxy)aniline, followed by DIPEA.

  • Reaction : Seal the vial and heat the mixture to 100 °C in an oil bath or heating block for 12–16 hours.

    • Self-Validation Check: Monitor by LC-MS. The mass of the product should reflect the loss of HCl. The isotopic pattern of the product must retain the 1:1 ratio characteristic of the bromine atom (M / M+2).

  • Workup : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove n-butanol.

  • Purification : Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography (Hexanes/EtOAc) to yield the intermediate aryl bromide.

Protocol 2: Late-Stage Buchwald-Hartwig Amination

Objective: To couple the aryl bromide intermediate with a secondary amine (e.g., 1-methylpiperazine) to introduce a solubilizing basic tail, a common motif in drugs like Onvansertib analogs[4]. Causality: Palladium-catalyzed cross-coupling requires a strong base and a bidentate ligand (like Xantphos) to facilitate reductive elimination and prevent the formation of regioisomers or dehalogenation.

Materials:

  • Aryl bromide intermediate from Protocol 1 (1.0 eq)

  • 1-Methylpiperazine (1.5 eq)

  • Pd2​(dba)3​ (0.05 eq, 5 mol%)

  • Xantphos (0.10 eq, 10 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.5 eq)

  • Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Degassing : In a Schlenk flask, combine the aryl bromide, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ . Evacuate and backfill the flask with Argon three times.

    • Causality Check: Oxygen must be rigorously excluded to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition : Add anhydrous 1,4-dioxane and 1-methylpiperazine via syringe. Degas the resulting suspension by bubbling Argon through the mixture for 10 minutes.

  • Reaction : Heat the mixture to 95–100 °C for 8 hours.

    • Self-Validation Check: TLC or LC-MS should show complete consumption of the brominated starting material. The characteristic bromine isotope pattern will disappear in the product mass.

  • Workup : Cool to room temperature, filter the mixture through a pad of Celite to remove the palladium and inorganic salts, and wash the pad thoroughly with dichloromethane (DCM).

  • Purification : Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final kinase inhibitor as a TFA salt.

References

  • Kaptein, A., et al. "Discovery of selective and orally available spiro-3-piperidyl ATP-competitive MK2 inhibitors". Bioorganic & Medicinal Chemistry Letters, 21(12), 3823-3827 (2011).[Link]

  • Boura, E., et al. "Highly Selective Phosphatidylinositol 4-Kinase IIIβ Inhibitors and Structural Insight into Their Mode of Action". Journal of Medicinal Chemistry, 58(10), 4365-4377 (2015).[Link]

  • Wang, M., et al. "Accelerating discovery of bioactive ligands with pharmacophore-informed generative models". Nature Communications, 15, 2185 (2024).[Link]

  • Bello, E., et al. "The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts". Molecular Cancer Therapeutics, 12(2), 131-140 (2013).[Link]

Sources

Application

Scale-Up Synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline: Process Optimization and Chemoselective Reduction

Executive Summary 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0)[1] is a highly valuable building block in pharmaceutical chemistry, frequently utilized as an intermediate in the synthesis of kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0)[1] is a highly valuable building block in pharmaceutical chemistry, frequently utilized as an intermediate in the synthesis of kinase inhibitors and targeted therapeutics. This Application Note details a robust, scalable, two-step synthetic protocol starting from 4-bromo-2-nitrophenol. The process features an optimized O-alkylation followed by a chemoselective Béchamp-type reduction, purposefully designed to prevent the hydrodehalogenation of the aryl bromide.

Mechanistic Rationale & Route Design

Step 1: O-Alkylation via Williamson Ether Synthesis The first step involves the nucleophilic substitution ( SN​2 ) of 1-bromo-3-methoxypropane by the phenoxide ion of 4-bromo-2-nitrophenol. Potassium carbonate ( K2​CO3​ ) in N,N-dimethylformamide (DMF) is selected as the base-solvent system[2]. The polar aprotic nature of DMF leaves the phenoxide nucleophile highly active by solvating the potassium cation, ensuring rapid and complete O-alkylation while minimizing C-alkylation by-products.

Step 2: Chemoselective Nitro Reduction (Béchamp-type) The reduction of the intermediate, 4-bromo-2-nitro-1-(3-methoxypropoxy)benzene, presents a classic chemoselectivity challenge. Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) frequently results in competitive hydrodehalogenation, cleaving the essential carbon-bromine bond. To circumvent this, we utilize a modified Béchamp reduction employing Iron powder and Ammonium Chloride ( Fe/NH4​Cl )[3]. This method is highly specific for the nitro group, proceeding via sequential electron transfer and protonation steps to yield the primary amine with >99% retention of the aryl bromide[4].

Process Flow Diagrams

Workflow SM 4-Bromo-2-nitrophenol Step1 Step 1: O-Alkylation K2CO3, DMF, 80°C SM->Step1 AlkAgent 1-Bromo-3-methoxypropane AlkAgent->Step1 Int Intermediate: 4-Bromo-2-nitro-1- (3-methoxypropoxy)benzene Step1->Int 92% Yield Step2 Step 2: Nitro Reduction Fe, NH4Cl, 80°C Int->Step2 Product Target API Building Block: 5-Bromo-2-(3-methoxypropoxy)aniline Step2->Product 88% Yield

Fig 1: Two-step scale-up synthetic workflow for 5-Bromo-2-(3-methoxypropoxy)aniline.

Chemoselectivity Nitro 4-Bromo-2-nitro-1-(3-methoxypropoxy)benzene PathA Catalytic Hydrogenation (Pd/C, H2) Nitro->PathA High Risk PathB Béchamp-type Reduction (Fe, NH4Cl, EtOH/H2O) Nitro->PathB Optimal Route ResA Hydrodehalogenation (Loss of Aryl Bromide) PathA->ResA ResB Chemoselective Nitro Reduction (Preserves Aryl Bromide) PathB->ResB

Fig 2: Chemoselectivity logic for reducing bromonitroarenes without hydrodehalogenation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-nitro-1-(3-methoxypropoxy)benzene (Intermediate 1)
  • Charge: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-bromo-2-nitrophenol (1.0 eq, 500 g, 2.29 mol) and anhydrous DMF (2.5 L)[2].

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (1.5 eq, 475 g, 3.44 mol) in portions. Stir the resulting deep red suspension at 25 °C for 30 minutes to ensure complete deprotonation.

    • Expert Insight: Portion-wise addition mitigates the mild exotherm associated with phenoxide formation and prevents base clumping.

  • Alkylation: Dropwise add 1-bromo-3-methoxypropane (1.1 eq, 386 g, 2.52 mol) over 45 minutes, maintaining the internal temperature below 35 °C.

  • Heating: Heat the reaction mixture to 80 °C and maintain vigorous stirring for 6 hours[2]. Monitor reaction completion via HPLC or TLC (Hexane/EtOAc 3:1).

  • Workup: Cool the mixture to 20 °C and quench by pouring into 10 L of ice-cold water under vigorous stirring. Extract the aqueous phase with Ethyl Acetate ( 3×2 L).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl ( 3×1 L).

    • Expert Insight: The LiCl wash is a highly effective, self-validating method to pull residual DMF out of the organic layer due to the strong coordination of Li+ to DMF. Wash with brine (1 L), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the intermediate as a yellow oil.

Protocol B: Synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline (Target API Building Block)
  • Charge: In a 10 L reactor, dissolve the intermediate (600 g, 2.07 mol) in Ethanol (4 L). Add water (1 L) and Ammonium Chloride ( NH4​Cl , 3.0 eq, 332 g, 6.21 mol)[4].

  • Reduction: Heat the mixture to 70 °C. Carefully add activated Iron powder (325 mesh, 5.0 eq, 578 g, 10.35 mol) in small portions over 1 hour.

    • Expert Insight: Staggered addition is critical at scale to control the highly exothermic electron-transfer process and prevent excessive foaming from localized boiling.

  • Reflux: Once addition is complete, heat the mixture to 80 °C (reflux) for 4 hours. Monitor by HPLC for the disappearance of the nitro intermediate[3].

  • Filtration: Cool the reaction to 40 °C and filter the suspension through a pad of Celite to remove the iron sludge ( Fe3​O4​ ). Wash the filter cake thoroughly with hot Ethanol ( 3×500 mL) and Ethyl Acetate (1 L).

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue between Ethyl Acetate (3 L) and Water (1 L). Adjust the aqueous layer to pH 9 using saturated NaHCO3​ .

    • Expert Insight: Basification ensures the newly formed aniline is completely free-based, maximizing extraction yield into the organic phase.

  • Final Isolation: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via crystallization from Heptane/EtOAc to afford the title compound.

Quantitative Data & Scale-Up Metrics

ParameterBench Scale (50 g)Pilot Scale (500 g)Scalability Notes & Observations
Step 1 Yield 94%92%Exotherm during alkylating agent addition requires controlled dosing at scale.
Step 1 Purity (HPLC) 98.5%98.1%Efficient removal of DMF via 5% LiCl wash is critical for purity.
Step 2 Yield 90%88%Iron addition must be staggered to manage rapid exotherm and foaming.
Step 2 Purity (HPLC) 99.2%98.9%No dehalogenated by-products detected; strict chemoselectivity maintained.
Overall Yield 84.6%80.9%Highly efficient two-step process requiring minimal chromatographic purification.

Analytical Characterization

  • Appearance: Pale brown viscous oil to low-melting solid.

  • LC-MS (ESI+): m/z calculated for C10​H14​BrNO2​ [M+H]+ 260.03, found 260.05.

  • 1H NMR (400 MHz, CDCl3): δ 6.85 (d, J = 2.4 Hz, 1H), 6.75 (dd, J = 8.4, 2.4 Hz, 1H), 6.65 (d, J = 8.4 Hz, 1H), 4.05 (t, J = 6.2 Hz, 2H), 3.85 (br s, 2H, NH2​ ), 3.55 (t, J = 6.2 Hz, 2H), 3.35 (s, 3H), 2.05 (quintet, J = 6.2 Hz, 2H).

References

  • ChemScene. "946786-59-0 | 5-Bromo-2-(3-methoxypropoxy)aniline". ChemScene Product Catalog. 1

  • RSC Publishing. "RSC Medicinal Chemistry" (General Procedure D - Williamson ether synthesis). RSC Medicinal Chemistry. 2

  • ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism". Journal of Chemical Education. 3

  • RSC Publishing. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach". RSC Advances. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline

Welcome to the technical support center for the synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to empower you with the causal understanding needed to troubleshoot effectively and achieve high-yield, high-purity results.

Core Synthesis Overview: The Williamson Ether Synthesis Approach

The synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 2-amino-4-bromophenol with an appropriate 3-methoxypropyl electrophile. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile attacking the alkyl halide.[1][2]

The primary challenge in this synthesis is achieving chemoselectivity. The starting material, 2-amino-4-bromophenol, possesses two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH₂). Direct alkylation can lead to a mixture of O-alkylated (desired product), N-alkylated, and N,O-dialkylated byproducts, complicating purification and reducing yield.[3][4] This guide is structured to help you mitigate these challenges.

Visualizing the Core Reaction & Selectivity Challenge

Below is a diagram illustrating the intended reaction pathway versus the common competing side reactions.

G cluster_reactants Reactants cluster_products Potential Products SM 2-Amino-4-bromophenol DP Desired Product 5-Bromo-2-(3-methoxypropoxy)aniline (O-Alkylation) SM->DP Favored Pathway (Phenoxide Nucleophile) NP Side Product N-(3-methoxypropyl)-5-bromo-2-aminophenol (N-Alkylation) SM->NP Competing Pathway (Amine Nucleophile) RA 1-Bromo-3-methoxypropane + Base (e.g., K₂CO₃) RA->DP RA->NP DPP Side Product N,O-Dialkylated Product RA->DPP DP->DPP Further Alkylation NP->DPP Further Alkylation

Caption: Competing O- and N-alkylation pathways in the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis. Each question is framed as a common laboratory observation, followed by a detailed explanation of the underlying causes and actionable solutions.

Problem Area 1: Low or No Product Yield

Q1: My TLC analysis shows only the starting 2-amino-4-bromophenol spot after the recommended reaction time. What are the most likely causes?

A1: This issue almost always points to a failure in the initial, critical step of the reaction: the deprotonation of the phenol or the subsequent nucleophilic attack. Here’s a systematic checklist to diagnose the problem:

  • Base Inefficiency: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a much stronger nucleophile than the parent phenol.[5]

    • Cause: The base you are using (e.g., potassium carbonate, K₂CO₃) may be old, hydrated, or not strong enough for your specific conditions. Moisture is particularly detrimental as it will consume the base and protonate the phenoxide.

    • Solution: Use freshly dried, finely powdered K₂CO₃. For a more robust reaction, consider a stronger base like sodium hydride (NaH). When using NaH, ensure you are using an anhydrous aprotic solvent like DMF or THF and exercising appropriate caution.[6]

  • Reagent Quality:

    • Cause: The alkylating agent, 1-bromo-3-methoxypropane, can degrade over time. The 2-amino-4-bromophenol starting material can oxidize, which is often indicated by a dark brown or reddish color.[7]

    • Solution: Verify the purity of your alkylating agent by NMR if it's from an old bottle. If your aminophenol is dark, consider purifying it by recrystallization or a quick filtration through a silica plug before use.

  • Reaction Temperature:

    • Cause: While higher temperatures can promote side reactions, insufficient heat will prevent the reaction from proceeding at a reasonable rate, especially with a weaker base like K₂CO₃.

    • Solution: If using K₂CO₃ in a solvent like acetone or acetonitrile, ensure the reaction is maintained at a steady reflux.[8] If using DMF or DMSO, a moderately elevated temperature (e.g., 60-80 °C) is typically required.

Q2: The reaction is sluggish, and even after 24 hours, I have a mix of starting material and product. How can I drive the reaction to completion?

A2: A stalled reaction suggests that the activation energy barrier is not being sufficiently overcome or that a key reagent is stoichiometrically limited.

  • Increase Reagent Equivalents: Try using a slight excess of the alkylating agent (e.g., 1.2-1.5 equivalents) and the base (2-3 equivalents). The excess base ensures complete deprotonation of the phenol, while the excess alkylating agent helps drive the reaction forward according to Le Châtelier's principle.

  • Change the Leaving Group: The SN2 reaction rate is highly dependent on the quality of the leaving group.[1] While bromide is a good leaving group, iodide is even better. You can generate the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (the Finkelstein reaction).

  • Switch Solvents: The choice of solvent is critical. A polar aprotic solvent like DMF or DMSO is excellent for SN2 reactions as it solvates the cation of the base (e.g., K⁺) but not the nucleophilic anion (the phenoxide), increasing its reactivity.[2] If you are using a less polar solvent like acetone, switching to DMF could significantly accelerate the reaction.

ParameterRecommendation for Sluggish ReactionsRationale
Base Use 2-3 eq. of fresh K₂CO₃ or switch to NaH (1.2 eq.)Ensures complete and sustained deprotonation of the phenol.
Alkylating Agent Use 1.2-1.5 eq. of 1-bromo-3-methoxypropaneDrives the equilibrium towards the product side.
Additive Add catalytic KI (0.1 eq.)Converts the alkyl bromide to the more reactive alkyl iodide in situ.
Solvent Switch from Acetone/ACN to DMF/DMSOPolar aprotic solvents enhance the nucleophilicity of the phenoxide.
Problem Area 2: Poor Selectivity & Side Product Formation

Q3: My crude NMR spectrum is complex, suggesting I've formed multiple products. How do I identify them and, more importantly, how do I favor O-alkylation?

A3: This is the most common and challenging aspect of this synthesis. The complex spectrum likely contains the desired O-alkylated product, the undesired N-alkylated isomer, and potentially the N,O-dialkylated byproduct.

  • Identification: The key difference in the ¹H NMR will be the chemical shifts of the protons adjacent to the newly formed bond. For the desired O-alkylated product, you will see a triplet around 4.0-4.2 ppm corresponding to the -O-CH₂ - group. For the N-alkylated isomer, the -N-CH₂ - protons will appear further upfield, typically around 3.1-3.4 ppm. The NH proton will also show a characteristic shift.

  • Improving O-Alkylation Selectivity: The key is to maximize the nucleophilicity of the oxygen while minimizing that of the nitrogen.

    • Base Selection: Using a base like K₂CO₃ or NaH preferentially deprotonates the more acidic phenol (pKa ≈ 10) over the aniline (pKa ≈ 30 for the N-H proton), creating the highly nucleophilic phenoxide. The neutral amine is a much weaker nucleophile than the phenoxide, which inherently favors O-alkylation.[3]

    • Temperature Control: N-alkylation often has a higher activation energy. Running the reaction at the lowest temperature that allows for a reasonable rate of O-alkylation can significantly suppress the formation of the N-alkylated byproduct. Avoid excessive heating.

    • Advanced Strategy: Amine Protection: For the highest selectivity, a protection-alkylation-deprotection strategy can be employed. The amino group can be temporarily protected, for example, by forming an imine with benzaldehyde.[4][9] The phenol is then alkylated, and the protecting group is subsequently removed by hydrolysis. While this adds steps, it can be the most robust method for obtaining a clean product.[10]

G cluster_main Troubleshooting Workflow: Poor Selectivity cluster_strategy1 Optimize Conditions cluster_strategy2 Advanced Strategy Start Complex Mixture Observed (O-, N-, and N,O- products) Opt_Base Use Weaker, Non-hindered Base (e.g., K₂CO₃) Start->Opt_Base Is N-Alkylation significant? Opt_Temp Lower Reaction Temperature (e.g., 60°C instead of 100°C) Start->Opt_Temp Protect 1. Protect Amine Group (e.g., form imine) Start->Protect Is selectivity still poor? Clean_Product Clean O-Alkylated Product Opt_Base->Clean_Product Improved Selectivity Opt_Temp->Clean_Product Improved Selectivity Alkylate 2. Perform O-Alkylation Protect->Alkylate Deprotect 3. Deprotect Amine (Hydrolysis) Alkylate->Deprotect Deprotect->Clean_Product

Caption: Decision workflow for improving O-alkylation selectivity.

Problem Area 3: Purification Challenges

Q4: I'm finding it very difficult to separate the desired product from one of the major byproducts using silica gel column chromatography.

A4: This is a common outcome when N-alkylation occurs, as the polarity of the O- and N-alkylated isomers can be very similar.

  • Optimize Your Eluent System: Don't rely on a single solvent system. Systematically screen different solvent mixtures using TLC. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. Sometimes, adding a small amount (~1%) of triethylamine to the eluent can sharpen the spots of basic compounds like anilines and improve separation.

  • Consider Alternative Stationary Phases: If silica gel fails, other options are available.

    • Alumina (basic or neutral): Can offer different selectivity for basic compounds.

    • Reverse-Phase Chromatography (C18): Separates compounds based on hydrophobicity rather than polarity. The desired product, being an ether, might be slightly more non-polar than the N-alkylated isomer (which retains a free -OH group) and elute later.

  • Recrystallization: If your crude product is a solid and contains a significant amount of the desired compound, recrystallization can be an excellent and scalable purification method.[11] Screen various solvents (e.g., ethanol/water, isopropanol, hexanes/ethyl acetate) to find a system where the desired product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the Williamson ether synthesis? A: The reaction follows a bimolecular nucleophilic substitution (SN2) pathway. First, a base removes the acidic proton from the phenolic hydroxyl group to form a nucleophilic phenoxide ion. This phenoxide then performs a backside attack on the primary carbon of 1-bromo-3-methoxypropane, displacing the bromide leaving group in a single, concerted step.[1]

Q: What are the critical safety precautions for this reaction? A: 2-amino-4-bromophenol is toxic and a suspected mutagen. 1-bromo-3-methoxypropane is a lachrymator and irritant. Solvents like DMF are reproductive toxins. Always perform this reaction in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. If using sodium hydride (NaH), be aware that it is a highly flammable solid that reacts violently with water to produce hydrogen gas.

Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and an appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material, the alkylating agent, and the reaction mixture. The product should have an Rf value that is typically higher (less polar) than the starting aminophenol. The disappearance of the starting material spot is a good indicator of reaction completion.

Appendix: Detailed Experimental Protocol

This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-amino-4-bromophenol (1.0 eq)

  • 1-bromo-3-methoxypropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-4-bromophenol (1.0 eq) and anhydrous DMF.

  • Add the finely powdered, anhydrous potassium carbonate (2.5 eq) to the solution with vigorous stirring.

  • Add 1-bromo-3-methoxypropane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain with stirring for 12-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of hexanes and ethyl acetate to isolate the pure 5-Bromo-2-(3-methoxypropoxy)aniline.

References

  • BenchChem. (2025).
  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2023). A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids. [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table. [Link]

  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • YouTube. (2018). Williamson Ether Synthesis. [Link]

  • Wang, R., & Xu, J. (2010).
  • ResearchGate. (2026). (PDF) Selective alkylation of aminophenols. [Link]

  • MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. [Link]

  • Reddit. (2014). Purify and dry aniline?. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Substituted Aniline Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex side reactions inherent in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex side reactions inherent in the synthesis of substituted anilines.

Substituted anilines are critical building blocks for pharmaceuticals, agrochemicals, and materials. However, their synthesis—whether via the reduction of nitroarenes or the cross-coupling of aryl halides (Buchwald-Hartwig amination)—is frequently plagued by chemoselectivity issues. This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to help you suppress side reactions and maximize yield.

Module 1: Catalytic Hydrogenation of Halonitrobenzenes (Nitro Reduction)

The reduction of halonitrobenzenes is notoriously difficult to control. The goal is to reduce the nitro group (-NO₂) to an amine (-NH₂) without cleaving the carbon-halogen (C-X) bond or stalling at reactive intermediates.

FAQ & Troubleshooting

Q1: Why am I observing significant hydrodehalogenation (loss of the halogen atom) when using standard Pd/C or Pt/C catalysts? A: Hydrodehalogenation is a competing side reaction driven by the oxidative addition of the C-X bond to the highly active metal center, followed by hydrogenolysis. This is especially prevalent with iodo- and bromo-substituents due to their lower bond dissociation energies[1]. Mechanistic Solution: You must selectively poison the catalyst to reduce its activity toward the C-X bond while maintaining its ability to reduce the N-O bond. Switching to a sulfided platinum on carbon catalyst (Pt(S)/C) effectively suppresses hydrodehalogenation, even for sensitive iodo-substituents[1]. Alternatively, employing bimetallic nanoparticles, such as RhCu in hollow carbon spheres, utilizes the electronic interaction between Rh and Cu to inhibit C-Cl bond cleavage while preserving high nitro reduction activity[2].

Q2: My reaction mixture turns deep orange/red during workup, and LC-MS shows masses corresponding to azoxy and azo dimers. How do I prevent this? A: You are observing the base-catalyzed condensation of reactive intermediates. According to the Haber mechanism of nitro reduction, the reaction proceeds via nitroso (-NO) and hydroxylamine (-NHOH) intermediates. The reduction of the hydroxylamine to the final aniline is the rate-limiting step. If hydroxylamine accumulates, it acts as a nucleophile and rapidly condenses with the highly electrophilic nitrosoarene to form an azoxy dimer, which can further reduce to azo and hydrazo compounds[1][3]. Mechanistic Solution: Avoid basic conditions, which accelerate this condensation[1]. Ensure your reaction runs to absolute completion before exposing it to air; if the rate-limiting hydroxylamine reduction is incomplete, the remaining intermediates will spontaneously dimerize upon workup.

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ (Fast) Hydroxylamine Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ (Fast) Azoxy Azoxyarene (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation with Ar-NHOH Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline +2e-, +2H+ (Slow/Rate-Limiting) Hydroxylamine->Azoxy Azo Azoarene (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazoarene (Ar-NH-NH-Ar) Azo->Hydrazo Reduction Hydrazo->Aniline Cleavage (Harsh conditions)

Haber mechanism showing the main pathway (green/blue) and dimer side reactions (red).

Protocol 1: Chemoselective Hydrogenation of Halonitrobenzenes

This is a self-validating protocol designed to prevent both dehalogenation and dimer accumulation.

  • Catalyst Preparation: Under an argon atmosphere, charge a dried reaction vessel with 0.1 mol% Pt(S)/C[1]. Validation Check: Ensure the catalyst is fully wetted with the reaction solvent (e.g., THF) before introducing the substrate to prevent spontaneous ignition and ensure uniform dispersion.

  • Reaction Setup: Add the halonitrobenzene substrate. Purge the vessel with H₂ gas three times, then pressurize to 3 bar H₂ and heat to 37 °C[1].

  • In-Process Monitoring (Critical): At the 2-hour mark, extract a 50 µL aliquot, dilute, and analyze via HPLC.

    • Causality Checkpoint: Look specifically for the hydroxylamine intermediate peak. If the hydroxylamine peak constitutes >1% of the mixture, do not stop the reaction . Stopping early is the primary cause of azoxy/azo dimer formation during workup.

  • Quench and Isolation: Once HPLC confirms hydroxylamine is <0.5% and aniline is maximized, vent the H₂ gas, purge thoroughly with N₂, and filter the mixture through a pad of Celite to remove the catalyst.

Module 2: Buchwald-Hartwig Amination

The palladium-catalyzed C-N cross-coupling of aryl halides with amines is a powerful tool, but it is highly sensitive to steric and electronic factors, frequently leading to off-cycle side reactions.

FAQ & Troubleshooting

Q3: I am attempting a C-N coupling with a secondary amine, but my primary product is the protodehalogenated arene (Ar-H) instead of the desired aniline. Why? A: Protodehalogenation is the main competing side-reaction in Buchwald-Hartwig aminations[4]. It occurs when the Pd(II)-aryl-amine intermediate undergoes β-hydride elimination (if the amine or solvent possesses accessible aliphatic hydrogens) rather than the desired reductive elimination[5]. The resulting Pd(II)-aryl-hydride complex rapidly undergoes reductive elimination to yield the dead-end Ar-H byproduct. Mechanistic Solution: This is a kinetic issue caused by slow reductive elimination. You must force the reaction down the desired pathway by using sterically demanding, electron-rich biaryl phosphine ligands (e.g., BrettPhos or tBuXPhos)[5]. The extreme bulk of these ligands decreases the coordination number of the Pd center and physically forces the aryl and amine groups into a tight "bite angle," drastically accelerating C-N reductive elimination before β-hydride elimination can occur.

Q4: How can I scale up my Buchwald-Hartwig amination while minimizing side-product formation and catalyst degradation? A: Batch processes for complex cross-couplings often suffer from poor mixing and extended residence times at high temperatures, which exacerbates protodehalogenation and catalyst deactivation. Mechanistic Solution: Transition the reaction to a continuous flow reactor. Flow chemistry provides superior mass and heat transfer, allowing for precise control over residence time. By reducing the time the reagents spend at high temperatures (e.g., a residence time of ~24 minutes), continuous flow kinetically suppresses the slower protodehalogenation pathway, reducing this specific by-product from up to 6% in batch to less than 1% in flow[4][6].

BuchwaldHartwig Pd0 Pd(0)L_n OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->OxAdd + Ar-X AmineCoord Pd(II)(Ar)(NR2)L_n Amine Coordination OxAdd->AmineCoord + HNR2, Base Product Ar-NR2 + Pd(0)L_n Reductive Elimination AmineCoord->Product Desired Pathway BetaHydride Pd(II)(Ar)(H)L_n β-Hydride Elimination AmineCoord->BetaHydride Steric hindrance / Weak nucleophile Product->Pd0 Catalyst Regeneration Dehalogenated Ar-H (Protodehalogenation) Off-Cycle Dead End BetaHydride->Dehalogenated Reductive Elimination

Buchwald-Hartwig catalytic cycle highlighting the protodehalogenation off-cycle pathway.

Protocol 2: High-Throughput Experimentation (HTE) for Buchwald-Hartwig Optimization

Because base and ligand selection are highly substrate-dependent, HTE is the industry standard for identifying conditions that suppress side reactions[5].

  • Matrix Design: Prepare a 24-well or 96-well microreactor block. Design a matrix testing 4 bulky ligands (e.g., XPhos, tBuXPhos, BrettPhos, RuPhos) against 3 bases (Cs₂CO₃, NaOtBu, K₃PO₄) and 2 solvents (1,4-Dioxane, Toluene)[5].

  • Dosing & Pre-activation: Dispense the Pd precursor (e.g., Pd₂(dba)₃) and ligands into the wells. Validation Check: Heat gently to 40 °C for 15 minutes. A color shift to deep red/purple indicates the successful formation of the active Pd(0)Lₙ complex. If the solution turns black (Pd black precipitation), the ligand failed to coordinate.

  • Reaction: Add the aryl halide, amine, and base. Seal the block under inert gas and heat to 100 °C for 2 hours[5].

  • LC-MS Analysis (Self-Validation): Quench with acetonitrile and analyze the crude mixtures via LC-MS.

    • Causality Checkpoint: Do not just look for the product mass. Explicitly calculate the ratio of the target aniline mass [M+H]+ to the protodehalogenated mass [Ar-H+H]+. Select the catalytic system where the [Ar-H+H]+ signal is suppressed to <1%[5].

Quantitative Data Summaries

Table 1: Side-Product Profiling in Nitro Reduction
Catalyst SystemSubstrateTarget Aniline Yield (%)Hydrodehalogenation (%)Dimer Accumulation (%)Ref
Standard Pd/Cp-Chloronitrobenzene~60-7020-30<5[2]
Pt(S)/C (Poisoned)p-Iodonitrobenzene12 (at 12h)<2<5[1]
Pt(S)/C (Poisoned)p-Chloronitrobenzene95<1Not detected[1]
RhCu@HCS Bimetallicm-Chloronitrobenzene97.4<2Not detected[2]
Table 2: Buchwald-Hartwig Optimization Matrix for Side-Reaction Suppression
IssueMechanistic CauseRecommended InterventionExpected Outcome
Protodehalogenation β-hydride elimination from amine or solventSwitch to BrettPhos or tBuXPhosAccelerates C-N reductive elimination, bypassing the off-cycle pathway[5].
Bis-arylation Product aniline is more nucleophilic than starting primary amineSwitch to RuPhosHigh steric bulk prevents a second oxidative addition to the newly formed secondary amine.
Catalyst Deactivation Extended residence time at high temperaturesTransition to Continuous Flow ReactorReduces protodehalogenation by-product from ~6% (batch) to <1% (flow)[4][6].

References

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing).[Link]

  • RhCu Bimetallic Nanoparticles in Hollow Carbon Spheres for Catalytic Halonitrobenzene Chemoselective Hydrogenation. ACS Applied Nano Materials.[Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.[Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University.[Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace.[Link]

Sources

Troubleshooting

stability of the methoxypropoxy ether linkage under reaction conditions

Welcome to the technical support center for the 2-methoxy-2-propyl (MOP) ether protecting group. This guide is designed for researchers, chemists, and drug development professionals who utilize the MOP group for alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the 2-methoxy-2-propyl (MOP) ether protecting group. This guide is designed for researchers, chemists, and drug development professionals who utilize the MOP group for alcohol protection in multi-step organic synthesis. Here, we provide in-depth, field-proven insights into the stability of the MOP ether linkage under a variety of reaction conditions, complete with troubleshooting guides, FAQs, and detailed experimental protocols.

Core Principles of the MOP Protecting Group

The 2-methoxy-2-propyl (MOP) group is an acetal-type protecting group used for hydroxyl functionalities. It is typically installed via the acid-catalyzed addition of 2-methoxypropene to an alcohol.[1] Its popularity stems from a distinct stability profile: it is robust under basic, nucleophilic, and reductive conditions but can be readily cleaved under mild acidic conditions.[1][2] This characteristic makes the MOP group an excellent tool for orthogonal synthesis strategies, where multiple protecting groups must be removed selectively.[1]

General Stability Profile

The following table summarizes the stability of the MOP ether linkage compared to other common alcohol protecting groups under various standard reaction conditions.

Condition Type Reagents / Environment MOP Stability MOM Stability TBS Stability Bn Stability Comments
Strongly Basic NaOH, KOH, NaH, t-BuOKStable Stable Stable Stable MOP ethers are highly stable in the presence of strong bases.[1][2]
Organometallic R-MgX, R-Li, R₂CuLiStable Stable Stable Stable Stable to common organometallic reagents at low to ambient temperatures.[2][3]
Protic Acids (Mild) PPTS, AcOH, TsOH (cat.)Labile Labile Labile Stable This is the primary method for MOP deprotection.[1]
Protic Acids (Strong) HCl, H₂SO₄, TFALabile Labile Labile Stable Cleavage is rapid and efficient.
Lewis Acids BF₃·OEt₂, TiCl₄, ZnCl₂Variable / Labile Variable / Labile Labile Stable Lability depends on the strength of the Lewis acid and reaction conditions.
Reductive (Hydride) NaBH₄, LiAlH₄Stable Stable Stable Stable Stable to standard hydride reducing agents.
Reductive (Hydrogenolysis) H₂, Pd/CStable Stable Stable Labile MOP group is orthogonal to benzyl (Bn) ether deprotection.[1]
Oxidative PCC, DMP, Swern, MnO₂Stable Stable Stable Variable Generally stable to common oxidation conditions.[2][3]
Fluoride Ion TBAF, HF·PyridineStable Stable Labile Stable MOP group is orthogonal to silyl (e.g., TBS) ether deprotection.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues that may arise during synthesis, providing insights into their chemical causes and offering actionable solutions.

Issue 1: My MOP group was cleaved unexpectedly during an aqueous workup.

  • Possible Cause: The workup solution was inadvertently acidic. Acetal linkages are highly sensitive to acid, and even trace amounts of acid in the aqueous phase (e.g., from quenching a reaction that used an acid catalyst or from dissolved CO₂) can be sufficient to cause partial or complete deprotection, especially with extended exposure.

  • Recommended Action:

    • Neutralize Before Workup: Before performing an aqueous extraction, ensure the reaction mixture is neutralized or slightly basic by washing with a solution like saturated sodium bicarbonate (NaHCO₃).

    • Minimize Contact Time: Perform the aqueous extraction swiftly and proceed to drying and solvent removal to minimize the contact time between the MOP-protected compound and the aqueous phase.

    • Use a Buffered Wash: If the compound is sensitive, consider using a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) for the workup.

Issue 2: I'm attempting a Lewis acid-catalyzed reaction, but I'm seeing significant MOP deprotection.

  • Possible Cause: Strong Lewis acids can effectively catalyze acetal cleavage.[4][5] The Lewis acid coordinates to one of the ether oxygens in the MOP group, activating the C-O bond towards cleavage, similar to protonation by a Brønsted acid.

  • Recommended Action:

    • Lower the Temperature: Perform the reaction at a significantly lower temperature (e.g., -78 °C to 0 °C) to disfavor the deprotection pathway, which typically has a higher activation energy than the desired reaction.

    • Use a Milder Lewis Acid: If the reaction allows, substitute the strong Lewis acid (e.g., TiCl₄, AlCl₃) with a milder alternative (e.g., ZnCl₂, MgBr₂·OEt₂).

    • Change Protecting Group Strategy: If the desired reaction requires a strong Lewis acid, the MOP group may not be suitable. Consider switching to a more Lewis acid-stable protecting group, such as a benzyl (Bn) ether.

Issue 3: My reaction with t-BuLi is giving low yields, and I suspect the MOP group is unstable.

  • Possible Cause: While MOP ethers are generally stable to strong bases, including alkyllithiums, the commercial quality of the organometallic reagent can be a factor.[2][3] Older or improperly stored t-BuLi can contain impurities (like lithium alkoxides) that may affect the reaction. Furthermore, extremely harsh conditions (e.g., prolonged heating) can eventually lead to degradation pathways.

  • Recommended Action:

    • Use Freshly Titrated Reagents: Ensure the molarity of your organolithium reagent is accurately known by performing a titration before use.

    • Maintain Low Temperatures: Conduct the reaction at low temperatures (typically -78 °C) to ensure the rate of deprotonation or addition is much faster than any potential side reactions involving the protecting group.

    • Ensure Anhydrous Conditions: Organometallic reagents react violently with protic sources. Ensure all glassware is flame- or oven-dried and all solvents are rigorously anhydrous.

Issue 4: I need to remove the MOP group, but standard conditions (e.g., TFA) are too harsh for other functional groups in my molecule.

  • Possible Cause: Strong acids like trifluoroacetic acid (TFA) can cleave many other acid-sensitive groups (e.g., Boc, TBS) or cause unwanted side reactions. The MOP group's high acid sensitivity is an advantage here, as it allows for deprotection under much milder conditions.

  • Recommended Action:

    • Use Catalytic Pyridinium p-Toluenesulfonate (PPTS): PPTS is a mild and effective catalyst for MOP cleavage. A typical condition is a catalytic amount of PPTS in an alcohol solvent like methanol or ethanol at room temperature.[1]

    • Aqueous Acetic Acid: A mixture of acetic acid, THF, and water (e.g., 3:1:1) provides a mildly acidic environment sufficient to cleave the MOP group without affecting more robust protecting groups.[2]

    • Solid-Supported Acids: Use of a solid-supported acid catalyst, such as silica-supported sodium hydrogen sulfate, can provide a mild and easily separable reagent for deprotection.[6]

Visualization of Key Mechanisms & Workflows

Mechanism of Acid-Catalyzed MOP Deprotection

The cleavage of a MOP ether proceeds via a standard acetal hydrolysis mechanism, which involves the formation of a resonance-stabilized oxocarbenium ion intermediate.

Caption: Mechanism of acid-catalyzed MOP ether cleavage.

Orthogonal Deprotection Strategy Workflow

Choosing the correct deprotection sequence is critical when multiple protecting groups are present. This workflow helps in deciding the appropriate reagents.

G Start Molecule with MOP, TBS, and Bn groups Q_MOP Deprotect MOP group? Start->Q_MOP Q_TBS Deprotect TBS group? Q_MOP->Q_TBS No Reagent_Acid Use Mild Acid (e.g., PPTS, MeOH) Q_MOP->Reagent_Acid Yes Q_Bn Deprotect Bn group? Q_TBS->Q_Bn No Reagent_Fluoride Use Fluoride Source (e.g., TBAF, THF) Q_TBS->Reagent_Fluoride Yes Reagent_H2 Use Hydrogenolysis (H₂, Pd/C) Q_Bn->Reagent_H2 Yes End Desired Deprotection Achieved Q_Bn->End No Product_MOP_off MOP removed TBS, Bn intact Reagent_Acid->Product_MOP_off Product_TBS_off TBS removed MOP, Bn intact Reagent_Fluoride->Product_TBS_off Product_Bn_off Bn removed MOP, TBS intact Reagent_H2->Product_Bn_off Product_MOP_off->End Product_TBS_off->End Product_Bn_off->End

Caption: Decision workflow for orthogonal deprotection strategies.

Frequently Asked Questions (FAQs)

Q1: What exactly is a methoxypropoxy (MOP) ether linkage? A1: A methoxypropoxy ether is a type of acetal formed by reacting an alcohol with 2-methoxypropene. The resulting structure is R-O-C(CH₃)₂OCH₃. It serves as a protecting group for the alcohol (R-OH), masking its reactivity.[1]

Q2: Under what general conditions is the MOP group most stable? A2: The MOP group is exceptionally stable under non-acidic conditions. This includes strongly basic media (e.g., NaOH, NaH, organolithiums), reactions with most nucleophiles, catalytic hydrogenation, and many oxidizing conditions.[1][2][3]

Q3: What are the mildest and most reliable methods for cleaving a MOP ether? A3: The most common and reliable mild method is using a catalytic amount of a weak acid. Pyridinium p-toluenesulfonate (PPTS) in methanol at room temperature is a highly effective and selective method.[1] Alternatively, an aqueous acetic acid solution can be used.[2]

Q4: How does the stability of MOP compare to a methoxymethyl (MOM) ether? A4: Both MOP and MOM are acetal-type protecting groups that are stable to base and labile to acid. The MOP group is generally considered more acid-labile than the MOM group due to the formation of a more stable tertiary oxocarbenium ion intermediate upon cleavage, as compared to the secondary one from a MOM ether. This allows the MOP group to be removed under even milder acidic conditions than those typically required for MOM cleavage.

Q5: Can I selectively deprotect a MOP group in the presence of a silyl ether like TBS? A5: Yes, this is a key advantage of the MOP group. You can selectively cleave the MOP ether with a mild acid (like PPTS) while the TBS ether remains intact. Conversely, you can cleave the TBS ether with a fluoride source (like TBAF) while the MOP group remains, demonstrating perfect orthogonality.[1]

Key Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using the MOP group

This protocol describes the protection of benzyl alcohol as a representative primary alcohol.

  • Materials:

    • Benzyl alcohol (1.0 eq)

    • 2-Methoxypropene (1.5 eq)[1]

    • Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)[1]

    • Dichloromethane (CH₂Cl₂), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution).

    • Add 2-methoxypropene (1.5 eq) to the solution with stirring.

    • Add the catalyst, PPTS (0.05 eq), to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 1-4 hours).

    • Upon completion, quench the reaction by adding a small amount of triethylamine (Et₃N) or by washing with saturated NaHCO₃ solution.

    • Extract the mixture with dichloromethane (3x volume), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Mild Deprotection of a MOP Ether

This protocol describes the selective cleavage of a MOP ether using catalytic PPTS.

  • Materials:

    • MOP-protected alcohol (1.0 eq)

    • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the MOP-protected compound (1.0 eq) in methanol (to make a ~0.2 M solution) in a round-bottom flask.

    • Add PPTS (0.1 eq) to the solution.

    • Stir the mixture at room temperature. Monitor the deprotection by TLC until the starting material is no longer visible (typically 2-8 hours).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

    • Purify by column chromatography if necessary.

References

  • German Chemical Society. (n.d.). Acetals as protecting groups. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Clutch Prep. (n.d.). Acetal Protecting Group Explained. Retrieved from [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Kvasnica, M., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega, 3(7), 8135–8144. [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Kvasnica, M., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. Figshare. [Link]

  • ResearchGate. (n.d.). Protective Groups In Organic Synthesis | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups In Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Das, B., et al. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]

  • MDPI. (2001, November 30). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved from [Link]

  • Beilstein Journals. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups. Retrieved from [Link]

  • ResearchGate. (n.d.). MOP Protection of Selected Substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). The stability of 25%MoP for thioetherification. Retrieved from [Link]

  • Saiper Chemicals Pvt. Ltd. (n.d.). Dipropylene Glycol Methyl Ether / Methoxy Propoxy Propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Stabilizing Metal–Organic Polyhedra (MOP): Issues and Strategies. Retrieved from [Link]

  • BYJU'S. (n.d.). Ethers. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

  • CatSci. (n.d.). Technical Piece: The Stability of Organometallics. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.8: Organometallic Reagents. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]

  • Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Workup &amp; Troubleshooting for 5-Bromo-2-(3-methoxypropoxy)aniline

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-Bromo-2-(3-methoxypropoxy)aniline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-Bromo-2-(3-methoxypropoxy)aniline . Because this molecule is a polyfunctional building block—featuring a basic primary amine, an electrophilic aryl bromide, and an amphiphilic aliphatic ether—it presents unique challenges during reaction workup and purification.

This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure high-yield isolation of your target compounds.

Understanding the Molecule: Physicochemical Properties

The structural features of 5-Bromo-2-(3-methoxypropoxy)aniline dictate its behavior during liquid-liquid extraction and chromatography. Understanding the causality behind these properties is the first step in designing a robust workup system.

Table 1: Physicochemical Properties & Workup Implications

Functional GroupChemical PropertyWorkup Implication & Causality
Primary Amine (-NH₂) Basic (pKa ~4.5–5.0)Can be reversibly protonated by dilute acids (e.g., 1M HCl) to form water-soluble ammonium salts[1]. Prone to streaking on acidic silica gel.
Aryl Bromide (-Br) Electrophilic / ReducibleStable to standard aqueous workups but highly sensitive to prolonged exposure to active Pd(0) species, which can cause hydrodehalogenation (debromination).
3-Methoxypropoxy Aliphatic EtherStable to dilute aqueous acids/bases. The alkoxy chain imparts amphiphilic (surfactant-like) character, significantly increasing the risk of emulsions during biphasic extractions.

Workup Decision Workflow

The following diagram illustrates the logical decision tree for processing crude reaction mixtures containing 5-Bromo-2-(3-methoxypropoxy)aniline.

WorkupWorkflow Start Crude Reaction Mixture Quench Quench & Dilute (e.g., EtOAc or DCM) Start->Quench AcidCheck Is the desired product acid-sensitive? Quench->AcidCheck MildWash Wash with 10% CuSO4 (Complexes Aniline) AcidCheck->MildWash Yes AcidWash Wash with 1M HCl (Protonates Aniline) AcidCheck->AcidWash No EmulsionCheck Emulsion Formed? MildWash->EmulsionCheck AcidWash->EmulsionCheck BrineCelite Add Brine / Filter via Celite EmulsionCheck->BrineCelite Yes PhaseSep Phase Separation EmulsionCheck->PhaseSep No BrineCelite->PhaseSep OrgLayer Organic Phase (Desired Product) PhaseSep->OrgLayer AqLayer Aqueous Phase (Aniline Impurities) PhaseSep->AqLayer

Figure 1: Decision tree for the liquid-liquid extraction and workup of 5-Bromo-2-(3-methoxypropoxy)aniline.

Standard Operating Protocols

Protocol A: Removal of Unreacted Aniline via Acidic Extraction

Use this protocol when 5-Bromo-2-(3-methoxypropoxy)aniline is used as a nucleophile (e.g., in amide couplings) and excess starting material must be removed.

  • Dilution: Dilute the crude reaction mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Acidic Wash: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously, venting frequently[1].

  • Phase Separation: Allow the layers to separate. The basic aniline is protonated to form a water-soluble anilinium salt, partitioning into the aqueous layer[1]. Drain the aqueous layer.

  • Validation (Self-Validating Step): Spot the organic layer on a TLC plate alongside a pure reference standard of 5-Bromo-2-(3-methoxypropoxy)aniline. Visualize with UV and Ninhydrin stain. The absence of the characteristic primary amine spot confirms successful removal.

  • Neutralization: Wash the organic layer with saturated NaHCO₃, followed by brine, and dry over anhydrous Na₂SO₄.

Protocol B: Workup for Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig)

Use this protocol when the aryl bromide moiety is reacted via Pd-catalysis. Immediate removal of the catalyst is critical to prevent debromination.

  • Quenching: Cool the reaction vessel to room temperature immediately upon completion.

  • Celite Filtration: Filter the crude mixture through a tightly packed pad of Celite to remove Pd black and insoluble inorganic bases (e.g., Cs₂CO₃ or NaOt-Bu)[2]. Rinse the pad thoroughly with EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water, then with saturated brine to remove highly polar byproducts[2].

  • Concentration: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Proceed to column chromatography.

Troubleshooting Guides & FAQs

Q1: During the Buchwald-Hartwig amination workup, I am seeing significant debromination of the starting material. How do I prevent this? A1: Debromination (hydrodehalogenation) occurs via a competing β-hydride elimination pathway or prolonged exposure to active Pd(0) species during the cooling/workup phase. Solution: Ensure rigorous deoxygenation using standard Schlenk techniques during the reaction[3]. Upon completion, quench the reaction promptly and perform the Celite Filtration (Protocol B) immediately. Removing the heterogeneous Pd particulates halts further side reactions before liquid-liquid extraction.

Q2: My target product is acid-sensitive. How can I remove the unreacted 5-Bromo-2-(3-methoxypropoxy)aniline without using 1M HCl? A2: If your product degrades in 1M HCl, replace the acid wash with a 10% Copper(II) Sulfate (CuSO₄) wash [1]. Causality: The Cu²⁺ ions form a water-soluble coordination complex with the primary amine of the aniline. This pulls the aniline into the aqueous phase (often turning it a deep blue/green) without lowering the pH to destructive levels[1].

Q3: I am experiencing severe emulsions during the aqueous extraction. Why is this happening and how do I fix it? A3: The 3-methoxypropoxy chain gives the molecule amphiphilic properties. When the amine is protonated, the molecule acts like a surfactant, lowering interfacial tension and stabilizing emulsions.

Table 2: Troubleshooting Emulsions in Aniline Extractions

InterventionMechanism of ActionBest Used When...
Brine (Sat. NaCl) Wash Increases the ionic strength of the aqueous layer, reducing the solubility of organics in water and forcing phase separation[4].Mild to moderate emulsions occur during acid/base washes.
Celite Filtration Removes fine insoluble particulates (e.g., Pd black, salts) that accumulate at the biphasic interface and physically stabilize the emulsion.Emulsion is accompanied by a dark or cloudy suspension.
Solvent Dilution Decreases the concentration of the amphiphilic 3-methoxypropoxy species at the interface.The organic layer is highly concentrated or viscous.

Q4: Can the 3-methoxypropoxy ether linkage be cleaved during an acidic workup? A4: No. Dilute aqueous acids (like 1M HCl or 5% citric acid) at room temperature will not cleave aliphatic ethers. Ether cleavage requires harsh Lewis acids (e.g., BBr₃) or concentrated hydrohalic acids (e.g., 48% HBr) at elevated temperatures. Your ether linkage is safe under standard extraction conditions.

Q5: Why is my aniline derivative streaking on the silica gel column after workup? A5: Anilines are basic and interact strongly through hydrogen bonding and acid-base interactions with the acidic silanol groups on standard silica gel. Solution: Add a basic modifier (0.1% to 1% triethylamine or pyridine) to your eluent system. This neutralizes the acidic sites on the silica gel, preventing streaking and improving separation resolution[1].

References

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Environmental Protection Agency (EPA).[Link]

  • Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. ACS Publications.[Link]

Sources

Troubleshooting

Part 1: The Mechanistic Challenge - Why Anilines Retain Palladium

Technical Support Center: Advanced Palladium Catalyst Removal from Aniline & Amine Intermediates Welcome to the Application Scientist Support Hub. As drug development professionals, you know that palladium-catalyzed C-N...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Palladium Catalyst Removal from Aniline & Amine Intermediates

Welcome to the Application Scientist Support Hub. As drug development professionals, you know that palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination) is a cornerstone of modern pharmaceutical synthesis. However, isolating the resulting aniline products from residual palladium is notoriously difficult. Regulatory agencies (such as ICH Q3D) mandate strict limits for residual palladium in Active Pharmaceutical Ingredients (APIs), typically requiring levels to be <10 ppm.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your aniline products meet regulatory standards without sacrificing yield.

Q: I am using standard silica gel and activated carbon, but my palladium levels are stuck at >150 ppm. Why is simple filtration failing?

A: The failure of simple physical adsorbents (like unfunctionalized silica or basic charcoal) is a direct result of the chelation effect[1]. Anilines and other amine derivatives possess a lone pair of electrons on the nitrogen atom, which acts as a strong Lewis base. This nitrogen coordinates tightly to the empty d-orbitals of residual Palladium (particularly Pd(II) species), forming a highly stable, soluble thermodynamic sink[2].

Physical adsorption relies on weak van der Waals forces, which are insufficient to break the strong Pd-N coordinate covalent bond. To successfully remove the metal, you must employ chemisorption . You need a functionalized scavenger containing "soft" Lewis bases (e.g., thiols, thioureas, or isocyanides) that possess a higher binding affinity for the "soft" Lewis acid (Palladium) than your aniline product[3].

Mechanism Pd Residual Palladium (Pd0 / PdII) Complex Pd-Aniline Complex (High ppm Pd) Pd->Complex Chelates with Aniline Aniline Product (Strong N-Donor) Aniline->Complex Forms Scavenger Functionalized Scavenger (Thiol / Thiourea / Isocyanide) Complex->Scavenger Competitive Binding (Thermodynamic Shift) Purified Purified Aniline (<10 ppm Pd) Scavenger->Purified Releases Product Waste Pd-Scavenger Waste (Solid Matrix) Scavenger->Waste Traps Metal

Caption: Logical relationship of competitive chemisorption overcoming the Pd-Aniline chelation effect.

Part 2: Troubleshooting Guide & FAQs

Q: How do I choose the right functionalized scavenger for my specific aniline intermediate?

A: Scavenger selection must be dictated by the oxidation state of the palladium and the steric/electronic nature of your product.

  • Silica-Thiol (Si-Thiol): The industry workhorse. Sulfur has a high affinity for platinum group metals, making this broadly effective for both Pd(0) and Pd(II) species[3].

  • Silica-Thiourea (Si-Thiourea) / Polymer-bound TMT: Excellent for highly polar solvents or when dealing with highly basic anilines. Trimercaptotriazine (TMT) resins have shown superior selectivity for Pd over organic products in complex mixtures[3].

  • Isocyanide Scavengers: Particularly effective for heavily adorned anilines with multiple coordinating functional groups where traditional thiols fail. Isocyanides can penetrate the coordination sphere of tightly bound Pd-aniline complexes resulting from Buchwald-Hartwig aminations[4].

Q: I am experiencing significant product loss (>15%) during the scavenging step. How can I minimize this?

A: Product loss during scavenging is usually caused by non-specific binding to the silica or polymer backbone. To build a self-validating system, do not blindly add scavenger by weight percentage. Instead:

  • Quantify First: Always perform an initial ICP-MS on the crude mixture to determine the exact molar amount of Pd present.

  • Optimize Equivalents: Use exactly 3 to 5 molar equivalents of the scavenger functional group relative to the Pd content, rather than arbitrary weight percentages[1].

  • Solvent Polarity: If using a silica-based scavenger, non-specific binding of polar anilines to the silanol groups can occur. Adding a slightly more polar solvent (e.g., 5-10% methanol or THF in your primary solvent) can outcompete the product for these silanol sites without disrupting the Pd-Sulfur chemisorption[5].

Part 3: Quantitative Data & Scavenger Selection Matrix

The following table summarizes the typical performance of various purification methods when applied to aniline/amine products.

Purification MethodMechanism of ActionTypical Initial Pd (ppm)Expected Final Pd (ppm)Best Use Case for Anilines
Celite Filtration Physical entrapment>1000100 - 500Removing insoluble "Palladium Black" only[6].
Activated Carbon Physisorption50050 - 100Pre-treatment; struggles with tightly chelated Pd-amine complexes[6].
Silica-Thiol (Si-Thiol) Chemisorption (Soft-Soft)500< 10Broad-spectrum removal for standard anilines[6].
Polymer-TMT Chemisorption / Chelation300< 5Highly basic amines; excellent chemical stability[3].
Isocyanide Resins Ligand Displacement4000< 10Heavily adorned, multi-heteroatom anilines from Buchwald-Hartwig[4].

Part 4: Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating workflow for batch slurry scavenging.

Protocol A: Batch Slurry Scavenging using Silica-Thiol (Si-Thiol)

Causality Note: This protocol relies on thermodynamic displacement. The mixture must be heated to provide the activation energy required to break the existing Pd-Aniline coordinate bonds, allowing the stronger Pd-Thiol bonds to form.

  • Baseline Quantification: Sample the crude reaction mixture and analyze via ICP-MS to determine the baseline Palladium concentration (ppm). Calculate the absolute moles of Pd.

  • Dissolution: Dissolve the crude aniline product in a suitable organic solvent (e.g., Toluene, THF, or Dichloromethane) at a concentration of 0.1 M to 0.2 M. If the aniline is highly polar, add 5% Methanol to prevent non-specific binding to the silica backbone.

  • Scavenger Addition: Add 4 to 5 molar equivalents of Silica-Thiol (Si-Thiol) scavenger relative to the calculated moles of Palladium[7].

  • Thermal Agitation: Stir the suspension vigorously at 40°C - 60°C for 4 to 12 hours[7]. Why heat? Elevated temperatures increase the off-rate of the aniline ligand from the Pd center, accelerating the scavenging kinetics.

  • Filtration & Washing: Filter the heterogeneous mixture through a pad of Celite to remove the solid-supported scavenger. Wash the filter cake with 2-3 column volumes of the reaction solvent to ensure complete recovery of the aniline product[1].

  • Concentration & Verification: Concentrate the filtrate under reduced pressure. Submit a sample of the isolated product for final ICP-MS analysis to validate that Pd levels are <10 ppm[1].

Workflow Step1 1. Baseline ICP-MS & Dissolution Step2 2. Add Si-Thiol (4-5 Molar Equiv) Step1->Step2 Step3 3. Thermal Agitation (40-60°C, 4-12h) Step2->Step3 Step4 4. Celite Filtration & Solvent Wash Step3->Step4 Step5 5. Concentration & Final ICP-MS Step4->Step5

Caption: Standard experimental workflow for batch slurry palladium scavenging.

Part 5: Advanced Considerations for Scale-Up

Q: How do I handle large-scale batches where batch slurry filtration time becomes a bottleneck?

A: As you move from the bench to the pilot plant, filtering fine silica particles from a batch slurry can cause severe operational bottlenecks. The solution is Fixed-Bed Adsorption [8]. Instead of adding the scavenger directly to the reactor, pack a jacketed column with a macroporous polymer-bound scavenger (e.g., Polymer-Thiourea or Polymer-TMT). The crude aniline solution is continuously pumped through the heated column. This method eliminates the filtration step entirely, reduces solvent waste, and allows for real-time monitoring of the effluent. If the effluent Pd levels begin to rise, the column is simply swapped out, creating a continuous, scalable purification system[8].

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of ether-substituted anilines in drug design

Comparative Analysis of Ether-Substituted Anilines in Drug Design: Methoxy, Ethoxy, and Trifluoromethoxy Moieties Introduction Ether-substituted anilines (alkoxyanilines) are foundational building blocks in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Ether-Substituted Anilines in Drug Design: Methoxy, Ethoxy, and Trifluoromethoxy Moieties

Introduction Ether-substituted anilines (alkoxyanilines) are foundational building blocks in medicinal chemistry, frequently utilized to fine-tune the physicochemical and pharmacokinetic profiles of lead compounds. As a Senior Application Scientist, I often evaluate the strategic placement of methoxy (-OCH3), ethoxy (-OCH2CH3), and trifluoromethoxy (-OCF3) groups to optimize target affinity, membrane permeability, and metabolic stability. This guide provides an objective, data-driven comparison of these substituents, detailing the causality behind their structural effects and offering validated experimental workflows for their integration into drug discovery pipelines.

Physicochemical Profiling: The Causality of Substitution

The choice of an ether substituent on an aniline ring fundamentally alters the molecule's electronic distribution, steric bulk, and lipophilicity. Understanding these parameters is critical for rational drug design.

  • Methoxy (-OCH3): Acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aniline ring. It is highly flexible, possesses low lipophilicity (π ≈ -0.02), and functions as a potent hydrogen-bond acceptor.

  • Ethoxy (-OCH2CH3): Provides increased steric bulk and moderate lipophilicity compared to the methoxy group. It is often employed to fill larger hydrophobic pockets within a receptor's active site while maintaining electron-donating properties.

  • Trifluoromethoxy (-OCF3): A unique bioisostere that is strongly electron-withdrawing due to the highly electronegative fluorine atoms. It boasts exceptional lipophilicity (π = 1.04) and imparts significant metabolic stability. The bulky, rigid nature of the -OCF3 group often restricts the conformational flexibility of the ligand, locking it into a specific bioactive pose.

SAR_Tree Root Ether-Substituted Aniline Selection Methoxy -OCH3 (Methoxy) Electron-Donating Root->Methoxy Ethoxy -OCH2CH3 (Ethoxy) Increased Sterics Root->Ethoxy Trifluoromethoxy -OCF3 (Trifluoromethoxy) Electron-Withdrawing Root->Trifluoromethoxy Meth_Prop High flexibility H-bond acceptor Low lipophilicity (π = -0.02) Methoxy->Meth_Prop Eth_Prop Moderate lipophilicity Fills larger hydrophobic pockets Steric bulk Ethoxy->Eth_Prop Tri_Prop High lipophilicity (π = 1.04) Sterically rigid Metabolically stable Trifluoromethoxy->Tri_Prop

Logical decision tree for selecting ether-substituted anilines based on physicochemical properties.

Comparative SAR Case Studies & Experimental Data

To objectively compare these moieties, we must examine their performance across diverse biological targets [1, 2, 3, 4].

  • Case Study 1: Cholinesterase Inhibitors (AChE vs. BChE) In the development of cholinesterase inhibitors, the spatial flexibility of the ether substituent dictates enzyme selectivity. A study by demonstrated that 2-trifluoromethoxy anilides exhibit a preference for Acetylcholinesterase (AChE) with an IC50 of 36.05 µM. Conversely, the 2-methoxy counterparts are more potent against Butyrylcholinesterase (BChE) (IC50 = 22.23 µM) [1]. Causality: The heavier -OCF3 group generates greater steric hindrance and interacts with surrounding amino acid residues via fluorine interactions, stiffening the ligand-enzyme complex. The smaller, more flexible -OCH3 group allows for optimal accommodation within the distinct BChE active site.

  • Case Study 2: Mutant HRAS Inhibitors When targeting oncogenic pathways, hydrogen bonding can be critical. identified 3-chloro-4-methoxyaniline derivatives as optimal probes for selectively killing HRAS-mutant cells [2]. Causality: The para-methoxy group acts as a crucial hydrogen-bond acceptor and electron donor. Removal of this specific moiety resulted in a 10-fold decrease in activity, validating its indispensable role in target engagement.

  • Case Study 3: AAA ATPase p97 Inhibitors Electronic effects often override lipophilicity in specific binding pockets. In a study of p97 inhibitors by , C-5 substituted indoles (derived from substituted anilines) were compared [3]. The methoxy derivative (IC50 = 0.71 µM) significantly outperformed the trifluoromethoxy derivative (IC50 = 3.8 µM). Causality: The p97 binding pocket favored the electron-rich π-system generated by the electron-donating -OCH3 group, whereas the strongly electron-depleting -OCF3 group weakened the essential π-stacking interactions with the protein.

  • Case Study 4: Antimalarial Scaffold Optimization Modulating off-target effects is a primary application of ether substitutions. optimized an antimalarial scaffold by replacing a trifluoromethoxy group to reduce off-target 5-HT2c receptor affinity [4]. Causality: Small substituents or unsubstituted anilines drove high affinity to the 5-HT2c receptor (causing unwanted CNS effects). Bulky substituents like -OCF3 were required to maintain antiplasmodial potency while sterically clashing with the 5-HT2c binding site, thereby achieving the necessary selectivity window.

Quantitative Data Summary

The following table synthesizes the physicochemical parameters and experimental performance of these substituents based on the cited literature:

SubstituentLipophilicity (π)Electronic EffectFlexibilityExample Target PreferenceOptimal IC50Key Mechanistic Role
-OCH3 -0.02Electron-DonatingHighBChE / p97 / HRAS0.71 µM (p97)H-bond acceptor; enriches π-system
-OCH2CH3 ~0.48Electron-DonatingHighGeneral KinasesN/AFills larger hydrophobic pockets
-OCF3 1.04Electron-WithdrawingLow (Rigid)AChE / Antimalarial36.05 µM (AChE)Steric rigidification; metabolic stability

Experimental Workflow: Synthesis and Validation of Alkoxyaniline Libraries

To systematically evaluate these substituents, a robust, self-validating parallel synthesis protocol is required. The following methodology details the generation of anilide libraries via amide coupling, incorporating internal quality controls.

Workflow Step1 1. Library Design (Alkoxyanilines) Step2 2. Parallel Synthesis (Amide Coupling) Step1->Step2 Step3 3. Purification (LC-MS/Prep-HPLC) Step2->Step3 Step4 4. in vitro Assays (IC50 Profiling) Step3->Step4 Step5 5. SAR Analysis (Crystallography) Step4->Step5

Step-by-step experimental workflow for synthesizing and screening alkoxyaniline derivative libraries.

Step-by-Step Methodology: Parallel Amide Coupling & Screening

  • Reagent Preparation: Dispense 0.1 mmol of the target carboxylic acid into a 96-well reaction block. Add 0.12 mmol of HATU (coupling reagent) and 0.3 mmol of DIPEA (base) dissolved in 0.5 mL of anhydrous DMF.

  • Aniline Addition: Add 0.11 mmol of the respective ether-substituted aniline (e.g., 2-methoxyaniline, 2-trifluoromethoxyaniline) to each well. Causality: A slight excess of the aniline ensures complete consumption of the activated acid, simplifying downstream purification.

  • Reaction & Monitoring (Self-Validation): Seal the block and agitate at room temperature for 12 hours. Validation Step: Aliquot 5 µL from control wells (one -OCH3, one -OCF3) and analyze via LC-MS. The reaction is validated if >95% conversion to the product mass is observed, confirming that the differing nucleophilicities of the anilines (EDG vs. EWG) did not stall the coupling.

  • Purification: Remove DMF in vacuo. Reconstitute in DMSO and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Biochemical Assay (IC50 Determination): Transfer purified compounds to an assay plate. Perform a 10-point serial dilution (e.g., 100 µM to 1 nM). Run the target enzymatic assay (e.g., Ellman's assay for cholinesterases) in triplicate. Validation Step: Include a known reference inhibitor (e.g., Galantamine) and a DMSO vehicle control to validate the assay's dynamic range and reproducibility.

References

  • Kos, J., et al. "Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors." International Journal of Molecular Sciences, 2021.[Link]

  • Weïwer, M., et al. "Development of small-molecule probes that selectively kill cells induced to express mutant RAS." Bioorganic & Medicinal Chemistry Letters, 2012.[Link]

  • Alvarez, C., et al. "Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters, 2015.[Link]

  • Calderón, F., et al. "A Divergent SAR Study Allows Optimization of a Potent 5-HT2c Inhibitor to a Promising Antimalarial Scaffold." ACS Medicinal Chemistry Letters, 2012.[Link]

Comparative

The Effect of Ether Chain Length on the Properties of Anilines: A Comprehensive Comparison Guide

Anilines functionalized with alkoxy (ether) chains represent a highly versatile class of organic compounds. The introduction of an ether linkage to the aromatic ring creates a fascinating physicochemical duality: the oxy...

Author: BenchChem Technical Support Team. Date: March 2026

Anilines functionalized with alkoxy (ether) chains represent a highly versatile class of organic compounds. The introduction of an ether linkage to the aromatic ring creates a fascinating physicochemical duality: the oxygen atom acts as a strong electron donor via resonance (+M effect), increasing the electron density of the ring, while the attached alkyl chain introduces tunable steric bulk and lipophilicity.

By systematically varying the ether chain length—from a simple methoxy group to extended hexoxy or decoxy chains—researchers can precisely engineer the electronic, biological, and materials properties of these molecules. This guide provides an objective, data-driven comparison of how ether chain length dictates the performance of alkoxyanilines across materials science, pharmacology, and liquid crystal engineering.

Physicochemical Profiling: The Baseline Metrics

The fundamental properties of alkoxyanilines are governed by the balance between electronic induction and aliphatic mass. The inductive electron-withdrawing effect (-I) of the oxygen slightly lowers the pKa compared to unsubstituted aniline, but this effect remains relatively constant regardless of the ether chain length. In contrast, the partition coefficient (logP) increases linearly with each additional methylene (–CH₂–) unit[1].

This linear increase in lipophilicity fundamentally alters the molecule's partitioning behavior, enhancing its solubility in organic solvents and its permeability across biological membranes.

Table 1: Physicochemical Impact of Ether Chain Length

CompoundEther Chain LengthApprox. pKaApprox. logPPrimary Application Domain
AnilineNone (H)4.60.9Baseline Precursor
o-AnisidineMethoxy (C1)4.51.2Conducting Polymers
o-PhenetidineEthoxy (C2)4.41.6Pharmaceutical Intermediates
o-ButoxyanilineButoxy (C4)4.42.6Liquid Crystals / Surfactants
o-HexoxyanilineHexoxy (C6)4.43.6Supramolecular Hydrogels

Materials Science: The Conductivity vs. Solubility Trade-off

When alkoxyanilines are oxidatively polymerized, they form conducting polymers analogous to polyaniline (PANI). However, the ether chain length introduces a profound trade-off between electrical conductivity and processability.

The Causality of Steric Hindrance: In unsubstituted PANI, the polymer backbone is relatively coplanar, allowing extensive π -orbital overlap and high electrical conductivity (up to 100 S/cm)[2]. When a short methoxy group is introduced to form poly(o-methoxyaniline) (POMA), the mild steric hindrance slightly twists the backbone, reducing conductivity to ~10⁻¹ S/cm[3],[4].

As the chain length increases to ethoxy in poly(o-ethoxyaniline) (POEA), the conductivity drops further to ~10⁻⁴ S/cm[5]. The bulky ether chains force the adjacent benzenoid rings out of coplanarity, severely disrupting π -conjugation and impeding charge carrier (polaron) mobility. Conversely, these long, flexible lipophilic chains act as internal plasticizers, drastically improving the polymer's solubility in organic solvents compared to the intractable PANI.

G A Poly(alkoxyaniline) Synthesis B Short Chain (n=1) Poly(o-methoxyaniline) A->B C Long Chain (n≥4) Poly(o-butoxyaniline) A->C D Minimal Steric Hindrance Coplanar Backbone B->D E High Steric Hindrance Twisted Backbone C->E F High Conductivity Moderate Solubility D->F Enhanced π-overlap G Low Conductivity Excellent Solubility E->G Disrupted π-overlap

Fig 1. Logical relationship between ether chain length, steric hindrance, and polymer properties.

Table 2: Poly(alkoxyaniline) Properties

Polymer DerivativeMonomer ChainConductivity (S/cm)Organic SolubilityBackbone Coplanarity
Poly(aniline) (PANI)None10 – 100InsolubleHigh
Poly(o-methoxyaniline)Methoxy (C1)10⁻² – 10⁻¹ModerateModerate
Poly(o-ethoxyaniline)Ethoxy (C2)10⁻⁴ – 10⁻³GoodLow
Poly(o-butoxyaniline)Butoxy (C4)< 10⁻⁵ExcellentHighly Twisted
Experimental Workflow: Oxidative Polymerization of Alkoxyanilines

Self-Validating System: The reaction is visually self-validating; the transition from a clear monomer solution to a dark green/blue-black dispersion confirms the successful formation of the conjugated emeraldine salt phase.

  • Monomer Preparation: Dissolve 0.1 mol of the chosen alkoxyaniline (e.g., o-anisidine) in 100 mL of 1.0 M HCl.

  • Thermal Control: Chill the solution in an ice bath to 0–5 °C to minimize exothermic side reactions and promote high molecular weight.

  • Oxidant Addition: Prepare an equimolar solution of ammonium persulfate (APS) in 50 mL of 1.0 M HCl. Add this dropwise to the monomer solution over 30 minutes under vigorous magnetic stirring.

  • Polymerization: Allow the reaction to proceed for 4–6 hours at 0–5 °C. Validation: The solution will progressively darken, eventually precipitating a dark green solid.

  • Purification: Filter the precipitate under vacuum. Wash sequentially with 1.0 M HCl (to remove unreacted monomer) and acetone (to remove low-molecular-weight oligomers) until the filtrate is colorless.

  • Drying: Dry the purified polymer powder under dynamic vacuum at 40 °C for 24 hours prior to four-probe conductivity measurements.

Biological and Pharmacological Implications

In drug development, the ether chain length of alkoxyaniline derivatives is a critical parameter for tuning pharmacokinetics and target binding.

In the metabolic activation of xenobiotics by Cytochrome P450 (CYP1A1/CYP1A2), the preeminent effect of the ether chain length governs the rate of substrate transformation (O-dealkylation) rather than the initial binding affinity to the enzyme[6]. Short chains (methoxy, ethoxy) are rapidly cleaved, whereas bulky chains exhibit slower turnover rates due to active site spatial constraints.

Furthermore, in the design of anticolorectal cancer agents, specific alkoxy chain lengths (such as the C3 propoxy chain) have been shown to optimize the balance between lipophilicity and target protein interaction, yielding superior antiproliferative activity[1]. In antimicrobial applications, long-chain 4-alkoxyanilines can self-assemble into supramolecular hydrogels, with their bioactivity showing strict alkyl chain length specificity[7].

CYP N1 Alkoxyaniline Substrate N2 CYP1A1 / CYP1A2 Active Site Binding N1->N2 N3 O-Dealkylation (Rate depends on chain length) N2->N3 O2, NADPH N4 Aminophenol (Active Metabolite) N3->N4 N5 Aliphatic Aldehyde (Leaving Group) N3->N5

Fig 2. CYP450-mediated O-dealkylation pathway of alkoxyanilines.

Liquid Crystal Engineering (Schiff Bases)

Alkoxyanilines are foundational building blocks for synthesizing Schiff base liquid crystals. The rigid aromatic core provides necessary optical anisotropy, while the flexible alkoxy chain dictates the thermodynamic stability of the mesophases[8].

The Causality of Phase Transitions: Short alkoxy chains (n=1-3) typically yield purely nematogenic liquid crystals due to strong rigid-core interactions and insufficient tail-tail van der Waals forces. As the chain length increases (n=4-10), the enhanced lateral attractive forces between the interdigitating alkyl chains overcome vibrational motions, driving the assembly into highly ordered smectic phases (SmA and SmC)[9].

Experimental Workflow: Synthesis of Alkoxyaniline Schiff Bases

Self-Validating System: Reaction completion is validated via Thin-Layer Chromatography (TLC), and mesophase formation is confirmed by the emergence of characteristic birefringence textures under a Polarized Optical Microscope (POM).

  • Condensation: In a round-bottom flask, dissolve equimolar amounts (10 mmol) of a 4-alkoxyaniline and a substituted benzaldehyde in 20 mL of absolute ethanol[8].

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine bond formation[8].

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the primary amine spot and the appearance of a new, UV-active spot indicates complete conversion.

  • Crystallization: Cool the mixture slowly to room temperature, then place in an ice bath to maximize precipitation[8].

  • Isolation: Filter the solid Schiff base and wash with cold ethanol. Recrystallize from an ethanol/chloroform mixture to achieve high purity[8].

  • Phase Analysis: Place a micro-sample on a glass slide and heat using a hot stage under a POM. Validation: The appearance of thread-like textures indicates a nematic phase, while focal-conic fan textures confirm a smectic phase[9].

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(3-methoxypropoxy)aniline Analogs as Putative Kinase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 5-Bromo-2-(3-methoxypropoxy)aniline analogs, a scaffold with significant potential in the development of targeted...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 5-Bromo-2-(3-methoxypropoxy)aniline analogs, a scaffold with significant potential in the development of targeted therapeutics. While direct SAR studies on this specific parent compound are not extensively published, this document synthesizes data from structurally related aniline derivatives to build a predictive framework for its biological activity, particularly as kinase inhibitors. We will delve into the rationale behind the molecular design, propose a hypothetical SAR based on existing literature, and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds.

Introduction: The Aniline Scaffold in Kinase Inhibitor Design

Aniline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1] Their versatility allows for extensive structural modifications, leading to compounds with a wide array of biological activities, including potent anticancer and anti-inflammatory properties.[1] In the realm of oncology, the substituted aniline motif is a well-established pharmacophore in the design of small-molecule kinase inhibitors.[2][3] These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby modulating cellular signaling pathways that are often dysregulated in cancer.[2]

The core aniline structure in these inhibitors frequently engages in crucial hydrogen bonding interactions with the "hinge" region of the kinase domain, a key determinant of binding affinity.[4] The substituents on the aniline ring then project into adjacent hydrophobic and solvent-exposed regions of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.

The subject of this guide, 5-Bromo-2-(3-methoxypropoxy)aniline, presents an intriguing scaffold for a putative kinase inhibitor. The 5-bromo substituent can potentially occupy a hydrophobic pocket and may enhance binding affinity through halogen bonding. The 2-(3-methoxypropoxy) group is poised to interact with the solvent-front region or other nearby pockets, and its flexibility and hydrogen bond accepting capabilities could be leveraged to optimize target engagement.

Comparative Structure-Activity Relationship (SAR) Analysis

To build a robust SAR model for 5-Bromo-2-(3-methoxypropoxy)aniline analogs, we will draw parallels from published studies on structurally similar kinase inhibitors. The following sections will dissect the potential contributions of the core aniline scaffold and its key substituents.

The Role of the Aniline Core and its Substituents

The aniline core is predicted to anchor the molecule within the ATP-binding site of a target kinase. The amino group is expected to form a critical hydrogen bond with the backbone of the hinge region, a common feature of many aniline-based kinase inhibitors.[4]

The 5-Bromo Substituent: Halogen atoms, particularly bromine and chlorine, are frequently incorporated into kinase inhibitors to enhance potency. The bromine atom at the 5-position is hypothesized to project into a hydrophobic pocket adjacent to the hinge-binding region. This can lead to favorable van der Waals interactions and potentially halogen bonds with backbone carbonyls or other suitable acceptors, thereby increasing the residence time and affinity of the inhibitor. Studies on quinoline and quinazoline-based inhibitors have shown that halogen substitution on the aniline ring can significantly impact inhibitory activity.[5] For instance, bromo-substituted quinolines have demonstrated strong antiproliferative activity against various tumor cell lines.[6]

The 2-(3-methoxypropoxy) Substituent: The alkoxy group at the C2 position is strategically placed to interact with the solvent-exposed region of the ATP-binding site. The length and nature of this alkoxy chain can significantly influence both potency and selectivity.[7][8] The 3-methoxypropoxy chain offers several key features:

  • Flexibility: The propyl chain allows the terminal methoxy group to adopt multiple conformations to optimize interactions with the target protein.

  • Hydrogen Bond Acceptors: The two ether oxygens can act as hydrogen bond acceptors for interactions with amino acid side chains or water molecules in the active site.

  • Hydrophilicity: This side chain can improve the solubility and pharmacokinetic properties of the resulting inhibitors.

Studies on other kinase inhibitors have shown that varying the length of an alkoxy chain can modulate potency.[7][8][9] It is plausible that the 3-methoxypropoxy group strikes a balance between providing sufficient length to reach a specific sub-pocket and maintaining favorable physicochemical properties.

Proposed SAR of Analogs

Based on the analysis of related compounds, we can propose a hypothetical SAR for analogs of 5-Bromo-2-(3-methoxypropoxy)aniline. These hypotheses can be systematically tested through the synthesis and biological evaluation of a focused library of analogs.

Table 1: Proposed SAR of 5-Bromo-2-(3-methoxypropoxy)aniline Analogs

Position of Modification Proposed Modification Hypothesized Impact on Activity Rationale
Aniline NH2 Acylation, SulfonylationLikely decreaseThe free amine is crucial for hinge binding.
5-Position Replacement of Bromo with Chloro, Fluoro, or MethylModulation of potency and selectivityVaries the size and electronics of the group in the hydrophobic pocket.
2-Position Alkoxy Chain Varying chain length (e.g., ethoxy, propoxy, butoxy)Potency will likely be sensitive to chain lengthOptimal length required to reach a specific sub-pocket.[7][9]
2-Position Alkoxy Chain Introducing branching or cyclic groupsMay improve selectivityCan introduce conformational constraints and new interactions.
4-Position Introduction of small substituents (e.g., F, Cl, Me)May enhance bindingCan fill a small hydrophobic pocket.

Experimental Protocols

To validate the proposed SAR, a systematic approach to synthesis and biological evaluation is required. The following protocols provide a framework for these studies.

General Synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, with a key step being an etherification reaction. A general synthetic route is outlined below.

Diagram 1: General Synthetic Workflow

G A Starting Material (e.g., 2-Amino-4-bromophenol) B Etherification with 1-bromo-3-methoxypropane A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C Purification B->C Workup E Analog Synthesis (Varying Alkyl Halides) B->E Use of alternative alkyl halides D Final Product 5-Bromo-2-(3-methoxypropoxy)aniline C->D E->C

Caption: General synthetic workflow for 5-Bromo-2-(3-methoxypropoxy)aniline and its analogs.

Step-by-Step Protocol:

  • Etherification: To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-3-methoxypropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Workup and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-Bromo-2-(3-methoxypropoxy)aniline.

  • Analog Synthesis: To synthesize analogs with different alkoxy chains, substitute 1-bromo-3-methoxypropane with other appropriate alkyl halides in step 3.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of relevant kinases (e.g., receptor tyrosine kinases like EGFR, VEGFR, or non-receptor tyrosine kinases like Src) can be determined using a luminescent kinase assay.

Diagram 2: Kinase Inhibition Assay Workflow

G A Compound Dilution B Kinase Reaction (Kinase, Substrate, ATP, Compound) A->B C Incubation B->C D ADP-Glo™ Reagent Addition (Stop reaction, deplete ATP) C->D E Kinase Detection Reagent Addition (Convert ADP to ATP, generate light) D->E F Luminescence Measurement E->F G IC50 Determination F->G

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.

Step-by-Step Protocol (ADP-Glo™ Kinase Assay):

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP in kinase buffer.

  • Add the test compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

To assess the anti-proliferative activity of the compounds on cancer cell lines, a colorimetric MTT assay can be performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Diagram 3: Cell Proliferation (MTT) Assay Workflow

G A Seed Cancer Cells in 96-well plate B Incubate (24h) A->B C Treat with Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for assessing cell proliferation using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The 5-Bromo-2-(3-methoxypropoxy)aniline scaffold holds considerable promise for the development of novel kinase inhibitors. By leveraging the established principles of aniline-based inhibitor design and systematically exploring the structure-activity relationships of its analogs, it is possible to identify potent and selective compounds with therapeutic potential. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of these promising molecules. Further studies, including co-crystallization of lead compounds with their target kinases, will be invaluable in elucidating the precise binding modes and guiding future optimization efforts.

References

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  • Lee, K., Kim, H., Lee, J., & Lee, J. S. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822–1833.
  • Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., Major, T. C., Dahring, T. K., Batley, B., Panek, R. L., & Kephart, S. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry, 43(23), 4365–4377.
  • (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Bueno, O., Gargantilla, M., Estévez-Gallego, J., Martins, S., Díaz, J. F., Camarasa, M. J., Liekens, S., Pérez-Pérez, M. J., & Priego, E. M. (2019). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Current Medicinal Chemistry, 27(36), 6197-6207.
  • (2025). Design and Analysis of the 4‐Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure‐Activity Relationships. ResearchGate. Retrieved from [Link]

  • Zhang, Y., Liu, Y., Zhang, Y., & Liu, Z. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3185.
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  • Glatfelter, G. C., Vandeputte, M., Chen, L., Walther, D., Tsai, M. H. M., Shi, L., Stove, C., & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole ‘nitazene’ opioids associated with human overdose. Psychopharmacology, 240(12), 2573-2584.
  • (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. ResearchGate. Retrieved from [Link]

  • Glatfelter, G. C., Vandeputte, M., Chen, L., Walther, D., Tsai, M. H. M., Shi, L., Stove, C., & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573–2584.
  • Lim, S. M., Westaway, S. M., Goodman, K. M., Funt, J. M., Dastjerdi, S., Garnett, J., ... & Gray, N. S. (2019). Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. Journal of Medicinal Chemistry, 62(5), 2495-2509.
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  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653-11667.
  • (n.d.). View of Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Retrieved from [Link]

  • (2025). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. European Journal of Medicinal Chemistry, 289, 118045.
  • Ökten, S., Yılmaz, V. T., & Büyükgüngör, O. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 814-823.

Sources

Comparative

A Senior Application Scientist's Guide to the Electrochemical Properties of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic chemistry and drug development, substituted anilines represent a cornerstone class of compounds, pivotal in the synthesis of a v...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug development, substituted anilines represent a cornerstone class of compounds, pivotal in the synthesis of a vast array of pharmaceuticals, polymers, and dyes.[1][2][3][4][5] Their electrochemical behavior is of paramount importance, governing their reactivity, metabolic fate, and potential for use in advanced materials. This guide provides an in-depth comparison of the electrochemical properties of substituted anilines, grounded in experimental data and mechanistic insights, to empower researchers in their experimental design and interpretation.

The Influence of Substituents on Electrochemical Behavior: A Comparative Analysis

The electrochemical oxidation of aniline and its derivatives is a complex process that is highly sensitive to the nature and position of substituents on the aromatic ring.[6][7] These substituents, through their electronic and steric effects, modulate the electron density at the nitrogen atom and the benzene ring, thereby altering the ease of oxidation and the subsequent reaction pathways.[8]

Electron-donating groups (EDGs), such as methyl (-CH₃) and methoxy (-OCH₃), increase the electron density of the aniline system, making the compound easier to oxidize at lower potentials.[7] Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) and chloro (-Cl), decrease the electron density, rendering the molecule more difficult to oxidize and thus shifting the oxidation potential to more positive values.[7][8]

The position of the substituent also plays a critical role. For instance, nitro groups at the ortho and para positions have a more pronounced electron-withdrawing effect due to resonance, significantly increasing the oxidation potential compared to a meta-substituted nitroaniline.[6]

Comparative Oxidation Potentials

The following table summarizes the experimentally determined peak oxidation potentials (Eₚ) for a selection of substituted anilines, providing a quantitative comparison of substituent effects. It is important to note that absolute potential values can vary with experimental conditions such as pH, solvent, and electrode material.[9][10]

SubstituentPositionOxidation Potential (Eₚ) vs. Ag/AgCl [V]Ease of Oxidation
-H-~0.9Moderate
-CH₃paraLower than anilineEasier
-CH₃orthoLower than anilineEasier
-ClorthoHigher than anilineHarder
-NO₂metaHigher than anilineHarder
-NO₂paraSignificantly higher than anilineMuch Harder
-NO₂orthoSignificantly higher than anilineMuch Harder

Note: The exact values can vary based on experimental conditions. The trend, however, remains consistent.

The Mechanism of Aniline Oxidation: A Step-by-Step Perspective

The electrochemical oxidation of anilines typically proceeds through a series of electron and proton transfer steps, often leading to the formation of dimers and polymers.[11][12] The initial and often rate-determining step is the one-electron oxidation of the aniline to form a radical cation.[12][13]

Diagram: Generalized Electrochemical Oxidation Pathway of Substituted Anilines

G cluster_0 Initial Oxidation cluster_1 Dimerization Pathways cluster_2 Further Oxidation & Polymerization Aniline Substituted Aniline (Ar-NH2) RadicalCation Radical Cation (Ar-NH2•+) Aniline->RadicalCation -e⁻ Dimer Dimerization Products (e.g., Benzidine, Diphenylamine) RadicalCation->Dimer Coupling Reactions Polymer Polyaniline Dimer->Polymer Further Oxidation & Propagation

Caption: Generalized mechanism of aniline electrochemical oxidation.

The stability of this radical cation is a key determinant of the subsequent reaction pathway. Electron-donating groups stabilize the radical cation, facilitating further reactions like dimerization.[6] In contrast, electron-withdrawing groups can destabilize the radical cation, potentially leading to different reaction products or inhibiting polymerization.[6]

The dimerization of the radical cations can occur through various coupling mechanisms, including head-to-tail, tail-to-tail, and head-to-head, leading to the formation of species like 4-aminodiphenylamine, benzidine, and hydrazobenzene, respectively.[11][12] These dimers are often more easily oxidized than the parent monomer, leading to the autocatalytic growth of a polyaniline film on the electrode surface.[12]

Experimental Protocol: Cyclic Voltammetry of a Substituted Aniline

Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of substituted anilines.[4][14] A typical experimental setup and procedure are outlined below.

Materials and Equipment:
  • Potentiostat with a three-electrode cell

  • Working Electrode (e.g., Glassy Carbon, Platinum)[15]

  • Reference Electrode (e.g., Ag/AgCl)[4]

  • Counter (Auxiliary) Electrode (e.g., Platinum wire)[4]

  • Substituted aniline of interest

  • Supporting electrolyte solution (e.g., 0.1 M H₂SO₄ or a buffer solution)[15]

  • Solvent (e.g., deionized water, acetonitrile)[16]

Step-by-Step Procedure:
  • Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then sonicate in deionized water and the solvent to be used to ensure a clean, reproducible surface.

  • Solution Preparation: Prepare a solution of the substituted aniline (typically in the millimolar concentration range) in the chosen solvent containing the supporting electrolyte. The supporting electrolyte is crucial to minimize solution resistance.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface to minimize iR drop.

  • Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the initial and final potentials to a range where no faradaic processes are expected to occur.

    • Set the switching potential to a value sufficiently positive to observe the oxidation of the aniline and sufficiently negative to observe any reduction processes on the reverse scan.

    • Choose an appropriate scan rate (e.g., 50-100 mV/s).[15] The peak current is proportional to the square root of the scan rate for a diffusion-controlled process.

    • Initiate the potential scan and record the resulting voltammogram.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents.

    • Determine the reversibility of the redox process by examining the peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸) and the ratio of the peak currents (iₚₐ/iₚ𝒸).

    • Investigate the effect of scan rate on the peak currents and potentials to gain insights into the reaction mechanism and kinetics.

Diagram: Experimental Workflow for Cyclic Voltammetry

G A 1. Electrode Polishing & Cleaning B 2. Solution Preparation (Substituted Aniline + Supporting Electrolyte) A->B C 3. Three-Electrode Cell Assembly B->C D 4. Deaeration with Inert Gas (N₂ or Ar) C->D E 5. Cyclic Voltammetry Scan (Set Potential Range & Scan Rate) D->E F 6. Data Acquisition & Analysis (Voltammogram) E->F

Caption: Workflow for analyzing substituted anilines via CV.

Conclusion

The electrochemical properties of substituted anilines are intricately linked to the electronic and steric nature of their substituents. A thorough understanding of these structure-property relationships is essential for researchers in diverse fields. By leveraging techniques like cyclic voltammetry and a foundational knowledge of the underlying oxidation mechanisms, scientists can effectively predict and control the behavior of these versatile molecules in a wide range of applications, from organic synthesis to the development of novel electronic materials.

References

  • Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Pl
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
  • Mechanism of ANI electrochemical oxidation and dimer formation.
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
  • Preventing oxidation of the aniline group during complex
  • Electrochemical Oxidation for Low Concentration of Aniline in Neutral pH Medium: Application to the Removal of Aniline Based on the Electrochemical Polymerization on a Carbon Fiber.
  • Ferrate(VI)
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Truhlar Group.
  • Periodate Oxidation of Aromatic Amines: Studies on the Role. Asian Journal of Chemistry.
  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines.
  • Kinetics of Oxidation of Aniline & Substituted Anilines by Brom
  • Spectroelectrochemistry of Substituted Anilines.
  • OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA: APPLICATION IN REAL SAMPLE.
  • Voltammetry of Aniline with Different Electrodes and Electrolytes.
  • Electro-oxidation of 3-chloro 2-methyl aniline (3C2MA). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Medi
  • Electrochemistry of conductive polymers. 34.
  • Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts (RSC Publishing).
  • Development of quantitative structure-metabolism (QSMR)
  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.

Sources

Validation

Comparative Docking Studies of Bromoaniline-Based Inhibitors: A Technical Guide for Target-Directed Drug Design

As drug discovery pivots toward highly targeted, mutation-resistant therapies, the strategic incorporation of halogens into small-molecule scaffolds has become a cornerstone of medicinal chemistry. Among these, bromoanil...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted, mutation-resistant therapies, the strategic incorporation of halogens into small-molecule scaffolds has become a cornerstone of medicinal chemistry. Among these, bromoaniline-based inhibitors have demonstrated exceptional efficacy, particularly in oncology.

This guide provides an objective, data-driven comparison of bromoaniline derivatives against standard therapeutic alternatives (such as Gefitinib and Erlotinib) and other halogenated counterparts. By examining their performance against two critical cancer targets—Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and the HSP90 Chaperone—we will explore the mechanistic causality behind their binding affinity and outline self-validating experimental protocols for your own drug development workflows.

The Mechanistic Advantage: Why Bromoaniline?

Before diving into the comparative data, it is crucial to understand the causality behind selecting a bromoaniline scaffold over a fluoro- or chloro-substituted alternative.

The primary driver is the halogen bond (X-bond) . Halogen atoms possess an electrophilic region on their outermost surface known as the "sigma-hole." Because bromine has a larger, more polarizable electron cloud than fluorine or chlorine, its sigma-hole is significantly more pronounced. This allows the bromine atom to act as a potent Lewis acid, forming highly directional, orthogonal non-covalent interactions with nucleophilic regions (such as the carbonyl oxygens of the peptide backbone in a kinase hinge region). Furthermore, the steric bulk of bromine (van der Waals radius of ~1.85 Å) perfectly fills deep, hydrophobic sub-pockets within ATP-binding sites, displacing high-energy water molecules and driving favorable binding thermodynamics.

Target Comparison 1: EGFR-TK (Epidermal Growth Factor Receptor)

EGFR-TK is a primary target in non-small cell lung cancer (NSCLC). Standard therapies like Gefitinib and Erlotinib often face resistance due to secondary mutations (e.g., T790M). Recent [1] demonstrate that substituting the aniline ring with a bromine atom significantly alters the binding landscape.

Comparative Docking Performance (PDB: 1M17)

When docked into the ATP-binding pocket of EGFR-TK, bromoaniline derivatives (e.g., Compound 4l) exhibit binding free energies that rival or exceed standard clinical inhibitors. The bulky bromine atom anchors the molecule deep within the hydrophobic cleft, while the aniline nitrogen maintains the critical hydrogen bond with the Met793 hinge residue.

Table 1: Docking Performance of Quinazoline Derivatives against EGFR-TK

Compound / DrugHalogen SubstitutionBinding Free Energy (kcal/mol)Key Mechanistic Interactions
Gefitinib (Reference)Chloro, Fluoro-10.74H-bond with Met793, Hydrophobic contacts
Compound 4l Bromo -10.46 H-bond with Met793, Strong Halogen bonding
Compound 3g Chloro, Fluoro-9.14H-bond with Met793
Compound 3l Chloro-8.83H-bond with Met793
Erlotinib (Reference)None (Ethynylphenyl)-8.71H-bond with Met793

Data synthesized from in silico evaluations of EGFR-TK inhibitors.

EGFR_Pathway L EGF Ligand R EGFR (Wild-type/Mutant) L->R Binds K Tyrosine Kinase Domain Activation R->K Dimerization I Bromoaniline Inhibitor (Competes at ATP pocket) I->K Blocks P Downstream Signaling (PI3K/AKT, MAPK) K->P Phosphorylation C Tumor Cell Proliferation & Survival P->C

Fig 1. Mechanism of EGFR-TK inhibition by bromoaniline-based compounds.

Target Comparison 2: HSP90 Chaperone

Heat Shock Protein 90 (HSP90) is a molecular chaperone responsible for the conformational maturation of various oncogenic "client" proteins. Inhibiting the N-terminal ATP-binding pocket of HSP90 leads to the degradation of these client proteins, making it a potent target for skin cancer therapeutics.

A[2] (PDB: 2VCJ) revealed that specific bromoaniline scaffolds outperform standard 4,5-diarylisoxazole inhibitors. The bromoaniline moiety effectively mimics the natural purine ring of ATP, allowing for superior spatial occupation.

Table 2: Docking Analysis of Bromoaniline Derivatives against HSP90 (PDB: 2VCJ)

Compound IDScaffold TypeGlide Energy (kcal/mol)Target Application
Compound 5a (Lead) Bromoaniline derivative -8.50 Skin Cancer Therapeutics
Compound 5b-5j Bromoaniline derivatives-6.50 to -7.90Skin Cancer Therapeutics
Reference Inhibitor 4,5-Diarylisoxazole-7.20Baseline Comparison

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, docking studies must never exist in a vacuum. They must be part of a self-validating loop where computational predictions are rigorously tested against in vitro realities. Below is the standard protocol for evaluating bromoaniline inhibitors.

Phase 1: In Silico Docking (Self-Validating Protocol)

Causality Check: Why do we redock the native ligand? To ensure the scoring function and grid parameters can accurately reproduce the experimentally observed binding pose before testing novel compounds.

  • Protein Preparation: Retrieve the target crystal structure (e.g., PDB 1M17 for EGFR)[1]. Use a Protein Preparation Wizard to assign bond orders, add hydrogen atoms, and optimize the H-bond network at physiological pH (7.4).

  • Grid Generation: Define the receptor grid centered on the co-crystallized ligand (e.g., Erlotinib).

  • RMSD Validation (The Control Step): Redock the native co-crystallized ligand into the generated grid. Do not proceed unless the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å . This validates the grid's accuracy.

  • Ligand Docking: Prepare the 2D bromoaniline structures, convert them to 3D conformations with Epik state penalties, and dock them using Extra Precision (XP) mode to calculate the binding free energy (-kcal/mol).

Phase 2: In Vitro Validation

Causality Check: Why use both a biochemical kinase assay and a cellular viability assay? A compound may bind perfectly in silico but fail to penetrate the cell membrane in vitro. Dual assays separate target affinity from cellular permeability.

  • Kinase Inhibition Assay (Biochemical):

    • Incubate the purified recombinant kinase (e.g., EGFR-TK) with ATP, a peptide substrate, and varying concentrations of the bromoaniline inhibitor.

    • Quantify the remaining ATP using a luminescence-based assay (e.g., ADP-Glo) to determine the IC50. Include Gefitinib as a positive control.

  • Cytotoxicity Assay (Cellular):

    • Seed target cancer cell lines (e.g., A549 or HT-29) in 96-well plates.

    • Treat with the lead bromoaniline compounds for 72 hours.

    • Perform an MTT assay to measure cell viability. The reduction of MTT to formazan by metabolically active cells provides a direct readout of the inhibitor's real-world anti-proliferative efficacy.

Workflow cluster_0 Phase 1: In Silico Docking cluster_1 Phase 2: In Vitro Validation A Ligand Preparation (Bromoaniline Derivatives) C Grid Generation & RMSD Validation (< 2.0 Å) A->C B Protein Preparation (e.g., PDB: 1M17, 2VCJ) B->C D XP Glide Docking & Scoring (-kcal/mol) C->D E Lead Selection (Highest Affinity) D->E F Kinase Inhibition Assays (IC50 Determination) E->F G Cell Viability/Cytotoxicity (MTT Assay) F->G

Fig 2. Self-validating workflow for computational docking and experimental validation.

Conclusion

Bromoaniline-based inhibitors represent a highly optimized class of molecules for targeted oncology. As demonstrated by comparative docking studies against EGFR-TK and HSP90, the strategic placement of a bromine atom leverages sigma-hole interactions and steric optimization to achieve binding affinities that frequently surpass those of non-halogenated or fluoro/chloro-substituted counterparts. By adhering to strict, self-validating computational and experimental protocols, researchers can reliably translate these in silico advantages into potent in vitro therapeutics.

References
  • Title: Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase Source: Molecules (MDPI), 2017 URL: [Link]

  • Title: Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone Source: International Journal of Health Sciences, 2022 URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-(3-methoxypropoxy)aniline proper disposal procedures

Operational Guide: Safe Handling and Disposal of 5-Bromo-2-(3-methoxypropoxy)aniline To researchers, scientists, and drug development professionals, the management of halogenated aniline derivatives requires precision th...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 5-Bromo-2-(3-methoxypropoxy)aniline

To researchers, scientists, and drug development professionals, the management of halogenated aniline derivatives requires precision that goes beyond standard hazardous waste protocols. 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0) is a specialized synthetic intermediate [1]. Due to its unique structural combination of an aromatic amine, a halogen (bromine), and a lipophilic ether chain, it presents specific toxicological and environmental challenges that demand rigorous operational planning.

This guide provides a self-validating, mechanistic approach to handling and disposing of this compound, ensuring your laboratory maintains strict compliance with environmental regulations while safeguarding personnel.

In laboratory safety, understanding the molecular behavior of a chemical dictates its handling. The hazards of 5-Bromo-2-(3-methoxypropoxy)aniline are driven by two primary structural features:

  • The Aniline Moiety (Toxicity): Anilines are highly lipophilic and readily penetrate standard nitrile gloves and dermal layers. Once in the bloodstream, they act as potent oxidizing agents, converting Fe 2+ in hemoglobin to Fe 3+ . This induces methemoglobinemia, severely impairing the blood's oxygen-carrying capacity [2].

  • The Bromine Substituent (Disposal Complexity): The presence of a halogen atom classifies this compound as a halogenated organic waste. If incinerated at standard temperatures, halogenated aromatics can undergo incomplete combustion, leading to the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) [3]. Therefore, disposal requires high-temperature incineration (>1,100 °C) equipped with alkaline scrubbers to neutralize the resulting hydrobromic acid (HBr) gas [4].

Quantitative Safety and Logistical Data

To operationalize the safety requirements, the following thresholds and specifications must be integrated into your laboratory's Chemical Hygiene Plan.

ParameterSpecification / ThresholdOperational Rationale
CAS Number 946786-59-0Essential for accurate SDS tracking and EPA hazardous waste manifesting [1].
Target Incineration Temp > 1,100 °CPrevents the formation of brominated dioxins/furans during thermal destruction [3].
Glove Material Butyl Rubber or VitonStandard nitrile offers insufficient breakthrough times for lipophilic aniline derivatives [5].
Spill Neutralizer 5% Acetic Acid SolutionProtonates the amine to form a water-soluble salt, preventing lipophilic spread during cleanup.
Storage Conditions 2 - 8 °C (Sealed)Minimizes volatility and prevents oxidative degradation (darkening) of the aniline [1].

Step-by-Step Spill Management Protocol

A self-validating protocol ensures that each step confirms the success of the previous one. In the event of a spill, execute the following workflow:

Step 1: Isolation and PPE Escalation Immediately isolate the area. Personnel must upgrade PPE to include chemical-resistant Viton or butyl rubber gloves, splash goggles, and ensure the area is a highly ventilated chemical fume hood environment [5]. Validation: No personnel should be within a 5-foot radius without upgraded PPE.

Step 2: Containment and Absorption Apply an inert, non-combustible absorbent such as vermiculite or diatomaceous earth to the spill. Never use sawdust or paper towels , as the high surface area combined with an organic compound can create a fire hazard. Validation: The liquid should be completely bound by the earth/vermiculite, leaving no visible pooling [5].

Step 3: Chemical Decontamination (The Protonation Step) Wipe the contaminated surface with a weak acidic solution (e.g., 5% acetic acid). Causality: The acid protonates the basic aniline nitrogen, converting the lipophilic free base into a highly water-soluble anilinium salt. Follow this with a distilled water wipe. Validation: The surface will no longer leave an oily residue, confirming the phase transfer of the chemical into the aqueous wipe.

Step 4: Waste Packaging Place all contaminated absorbents and wipes into a tightly sealed, chemically compatible container (e.g., high-density polyethylene, HDPE). Label immediately as "Hazardous Waste: Halogenated Aniline Spill Debris" [5].

Waste Segregation and Disposal Workflows

Proper segregation prevents dangerous cross-reactions and drastically reduces disposal costs by minimizing the volume of highly regulated mixed waste [4].

Step 1: Liquid Waste Routing Do not mix 5-Bromo-2-(3-methoxypropoxy)aniline waste with non-halogenated solvents (like pure ethanol or acetone). Route all liquid waste containing this compound into a dedicated "Halogenated Organic Waste" carboy.

Step 2: Solid Waste Routing Consolidate all contaminated solids (weighing boats, pipette tips, resin beds used for chromatography) into a separate solid hazardous waste stream to avoid leaching [6].

Step 3: EPA-Compliant Manifesting Ensure the waste manifest explicitly notes the presence of brominated aromatics. This alerts the disposal facility to route the waste to a high-temperature rotary kiln incinerator rather than a standard municipal or low-temp industrial incinerator [3].

Disposal Decision Workflow

The following diagram illustrates the logical routing of 5-Bromo-2-(3-methoxypropoxy)aniline waste to ensure compliance with EPA and RCRA standards.

WasteDisposal N1 5-Bromo-2-(3-methoxypropoxy)aniline Waste Generation N2 Phase Separation N1->N2 N3 Liquid Waste N2->N3 Solutions/Solvents N4 Solid Waste (PPE, Absorbents) N2->N4 Contaminated Solids N5 Halogenated Organic Stream (EPA Regulated) N3->N5 Organic Phase N6 Aqueous Waste (<20% Organics) N3->N6 Aqueous Phase N7 High-Temp Incineration (>1100°C + Scrubbers) N4->N7 N5->N7 N6->N7 Post-Filtration

Workflow for the segregation and disposal of halogenated aniline laboratory waste.

References

  • U.S. Environmental Protection Agency (EPA). "Profile and Management Options for EPA Laboratory Generated Mixed Waste." EPA,[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA, [Link]

  • National Science Foundation (NSF) / American Chemical Society (ACS). "Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts." NSF, [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-(3-methoxypropoxy)aniline

Title: Advanced Safety and Operational Guide: Handling 5-Bromo-2-(3-methoxypropoxy)aniline Introduction 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0) is a highly specialized halogenated aromatic amine utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety and Operational Guide: Handling 5-Bromo-2-(3-methoxypropoxy)aniline

Introduction 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0) is a highly specialized halogenated aromatic amine utilized in advanced organic synthesis and drug development[1]. While its structural properties make it a valuable synthetic intermediate, the presence of both the aniline core and the bromine substituent demands rigorous safety protocols. This guide provides drug development professionals and laboratory scientists with a causality-driven framework for personal protective equipment (PPE), operational handling, and waste management.

Mechanistic Toxicology: The "Why" Behind the Safety Protocols

To design an effective safety protocol, one must understand the toxicokinetics of the compound. Halogenated anilines are not merely surface irritants; they are potent systemic toxicants[2].

  • Dermal and Inhalation Absorption: The lipophilic nature of the 3-methoxypropoxy ether chain and the aromatic ring facilitates rapid absorption through the stratum corneum and alveolar epithelium.

  • Hepatic N-Hydroxylation & Methemoglobinemia: Once in systemic circulation, the aniline core undergoes CYP450-mediated N-hydroxylation in the liver. The resulting N-hydroxyarylamine metabolites enter erythrocytes and initiate a catastrophic redox cycle. They oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin[3]. Methemoglobin cannot bind oxygen, leading to functional hypoxia, cyanosis, and potentially fatal hemolytic anemia. Studies on halogenated anilines demonstrate that para- and meta-bromo substitutions significantly increase the potency of methemoglobin induction compared to unsubstituted aniline[3].

G A 5-Bromo-2-(3-methoxypropoxy)aniline (Dermal/Inhalation Exposure) B Hepatic CYP450 Enzymes (N-hydroxylation) A->B Systemic Absorption C N-hydroxyarylamine Metabolite (Toxic Intermediate) B->C Metabolic Activation D Erythrocyte Penetration C->D Circulation E Hemoglobin (Fe2+) Oxidation D->E Redox Cycling F Methemoglobin (Fe3+) Formation (Hypoxia / Cyanosis) E->F Impaired O2 Transport G ROS Generation & Hemolytic Anemia E->G Oxidative Stress

Metabolic pathway of halogenated aniline-induced methemoglobinemia and erythrocyte toxicity.

Personal Protective Equipment (PPE) Matrix

Because 5-Bromo-2-(3-methoxypropoxy)aniline poses severe acute toxicity risks via skin contact and inhalation[2], standard laboratory attire is insufficient. The following PPE matrix is engineered to break the chain of exposure at every vulnerability point.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-gloving: PE/EVAL (inner) + Heavy-duty Nitrile (outer).Halogenated anilines readily permeate standard latex and thin nitrile. The PE/EVAL laminate provides a broad-spectrum chemical barrier, while the outer nitrile provides mechanical dexterity and immediate splash protection.
Respiratory NIOSH-approved PAPR with Organic Vapor (OV) / P100 particulate cartridges.Prevents inhalation of aerosolized powders or sublimated vapors. Inhalation bypasses first-pass hepatic detoxification, delivering the compound rapidly to the bloodstream.
Eye/Face Splash-proof chemical goggles AND a full-face shield.Prevents conjunctival absorption and mechanical transfer of dust to the highly vascularized ocular mucosa, which acts as a direct conduit to systemic circulation.
Body Protection Tyvek® 400 or equivalent disposable chemical-resistant coverall.Mitigates systemic dermal absorption. Traditional woven cotton lab coats are prohibited as they absorb liquids and trap contaminated particulates directly against the skin.

Operational Handling: Step-by-Step Methodology

The following self-validating protocol is designed for the preparation of stock solutions (e.g., 0.1 M in anhydrous dichloromethane or DMF) from the neat solid powder.

Phase 1: Pre-Operational Validation

  • Ventilation Verification: Ensure the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without violent turbulence.

  • Static Mitigation: Halogenated powders can hold static charges, leading to aerosolization upon opening. Wipe the exterior of the reagent bottle and all spatulas with a static-dissipative cloth.

Phase 2: Weighing and Transfer 3. Containment: Place an analytical balance inside the fume hood or a dedicated ventilated balance enclosure. 4. Tare and Transfer: Tare a pre-cleaned, anti-static weigh boat. Using a grounded stainless-steel spatula, carefully transfer the required mass of 5-Bromo-2-(3-methoxypropoxy)aniline[1]. 5. Immediate Sealing: Immediately cap the primary reagent bottle. Transfer the weighed solid directly into a dry, inert-gas-flushed reaction flask (e.g., Schlenk flask). 6. Solubilization: Add the chosen anhydrous solvent (e.g., DMF) via a syringe or addition funnel to the closed system. Causality: Solubilizing the compound in a closed system eliminates the risk of airborne dust exposure during subsequent stirring and heating.

Phase 3: Post-Transfer Decontamination 7. Surface Neutralization: Wipe down the balance, spatulas, and hood surfaces with a solvent-dampened wipe (e.g., 10% bleach solution or dilute acid), followed by a water wipe. Causality: Mildly acidic or oxidizing solutions help degrade residual aromatic amines and prevent secondary exposure.

Waste Management and Disposal Plan

Halogenated anilines are classified as very toxic to aquatic life with long-lasting effects[2]. They must never be flushed down the sink or disposed of in general solid waste.

  • Solid Waste: All contaminated weigh boats, spatulas, and disposable PPE (Tyvek suits, outer gloves) must be placed in a heavy-duty, sealable biohazard/chemical waste bag. Label clearly as "Toxic Solid Waste: Halogenated Aromatic Amines."

  • Liquid Waste: Collect all reaction filtrates, solvent washes, and mother liquors in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Label as "Halogenated Organic Waste - Contains Toxic Anilines."

  • Storage & Disposal: Store waste containers in a secondary containment tray in a cool, well-ventilated satellite accumulation area. Arrange for disposal via a licensed hazardous waste contractor capable of high-temperature incineration (to prevent the formation of toxic dioxins/furans from the bromine substituent).

Emergency Response: Suspected Exposure

If methemoglobinemia is suspected (symptoms include blue discoloration of the lips/nail beds, headache, dizziness, or tachycardia), time is critical.

  • Immediate Evacuation: Move the victim to fresh air immediately.

  • Decontamination: If dermal exposure occurred, remove contaminated clothing immediately and flush the skin with copious amounts of water and mild soap for at least 15 minutes.

  • Medical Intervention: Call emergency services. Provide the SDS to the medical responders[1]. The specific antidote for severe methemoglobinemia is intravenous Methylene Blue (1-2 mg/kg), which acts as an electron donor to reduce Fe3+ back to Fe2+ via the NADPH-methemoglobin reductase pathway.

References

  • ChemScene. "946786-59-0 | 5-Bromo-2-(3-methoxypropoxy)
  • CDH Fine Chemical.
  • Khan, M. F., et al. "Mechanistic study on aniline-induced erythrocyte toxicity". Academia.edu. Link

Sources

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